molecular formula C14H11BrFNO3 B1466479 Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate CAS No. 1468710-90-8

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Cat. No.: B1466479
CAS No.: 1468710-90-8
M. Wt: 340.14 g/mol
InChI Key: UHAVSVXUWDZXHM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate is a synthetic organic intermediate of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemistry. This compound features a benzoate ester core substituted with an amino group and a 4-bromo-3-fluorophenoxy moiety, making it a versatile building block for the construction of more complex molecules. The presence of both bromo and fluoro substituents, as seen in similar structures , offers distinct handles for further synthetic modification via cross-coupling reactions and other halogen-selective transformations. The amino group provides a site for amide formation or reductive amination, expanding its utility in library synthesis. Researchers value this compound for its potential application in designing active pharmaceutical ingredients (APIs) and crop protection agents. Fluorinated and brominated aromatic systems are commonly incorporated into molecules to fine-tune properties such as bioavailability, metabolic stability, and binding affinity . As a key intermediate, it can be utilized in the synthesis of compounds for screening against various biological targets. This product is intended for research purposes as a standard or a chemical precursor in laboratory settings. Please note: The specific CAS Number, molecular weight, and full safety data for this compound were not available in the search. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the user to ensure safe handling practices are followed.

Properties

IUPAC Name

methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO3/c1-19-14(18)10-6-8(3-5-13(10)17)20-9-2-4-11(15)12(16)7-9/h2-7H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAVSVXUWDZXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate, a diaryl ether derivative of anthranilic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles in organic synthesis and medicinal chemistry to provide a robust framework for its preparation, characterization, and potential utility in research and drug development. The insights herein are grounded in analogous structures and validated synthetic methodologies, offering a predictive yet scientifically rigorous exploration of this compound.

Molecular Structure and Physicochemical Properties

The foundational structure of 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester integrates several key functional groups that dictate its chemical behavior and potential biological activity. These include an anthranilate core, a halogenated phenoxy moiety, and the diaryl ether linkage.

Structural Analysis

The molecule's architecture suggests potential for intramolecular hydrogen bonding between the amino group and the ester carbonyl, a common feature in anthranilate esters that influences their conformation and reactivity. The presence of bromine and fluorine atoms on the phenoxy ring is of particular interest in medicinal chemistry, as these halogens can modulate metabolic stability, binding affinity, and pharmacokinetic properties.

G Target 2-amino-5-(4-bromo-3-fluorophenoxy) benzoic acid methyl ester Reagents Ullmann Condensation (Cu(I) catalyst, Base) Target->Reagents Disconnection at Diaryl Ether Bond Intermediates Methyl 2-amino-5-bromobenzoate + 4-bromo-3-fluorophenol Reagents->Intermediates

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Ullmann Condensation)

This protocol is a self-validating system, with each step designed to ensure high conversion and facilitate purification.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine methyl 2-amino-5-bromobenzoate (1.0 eq), 4-bromo-3-fluorophenol (1.2 eq), and a copper(I) catalyst such as CuI or Cu₂O (0.1-0.2 eq).

    • Causality: The use of a slight excess of the phenol component ensures complete consumption of the more valuable bromo-anthranilate. The copper(I) catalyst is essential for the carbon-oxygen bond formation in the Ullmann reaction.[1]

  • Solvent and Base Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Causality: High-boiling point solvents are necessary to achieve the temperatures typically required for Ullmann condensations. [2][3]The base is crucial for deprotonating the phenol, forming the active nucleophile.

  • Reaction Execution: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Inert atmosphere prevents oxidation of the copper catalyst and other reactants. Reaction monitoring is critical to determine the point of maximum conversion and prevent decomposition from prolonged heating.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methyl ester protons, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons attached to the halogens and the ether oxygen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Potential Applications in Drug Development

The structural motifs within 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester suggest several potential applications in drug discovery and development.

  • Scaffold for Kinase Inhibitors: The diaryl ether linkage is a common feature in many kinase inhibitors. This compound could serve as a valuable intermediate for the synthesis of novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.

  • Precursor for Bioactive Heterocycles: The anthranilate core is a well-known precursor for the synthesis of various heterocyclic systems, such as quinazolines and benzodiazepines, which are privileged structures in medicinal chemistry.

  • Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify novel binding interactions with therapeutic targets.

Conclusion

While 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester is not a widely characterized compound, its synthesis is achievable through established methodologies like the Ullmann condensation. Its structural features, particularly the halogenated diaryl ether motif, make it an intriguing candidate for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, characterization, and exploration of its potential applications, empowering researchers to unlock the scientific value of this novel molecule.

References

  • Ullmann Condensation. SynArchive. Available from: [Link]

  • Xie, Y.-X., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 45(13), 2773-2776. Available from: [Link]

  • The Ullmann Ether Condensation. ResearchGate. Available from: [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available from: [Link]

  • Process for the preparation of diaryl ethers by Ullmann reaction. Google Patents.

Sources

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental molecular characteristics, propose a logical synthetic pathway based on established chemical principles, and explore its potential applications by drawing parallels with structurally related molecules.

Core Molecular Profile

This compound is a substituted aromatic compound. Its structure is defined by a central methyl benzoate core, further functionalized with an amino group and a substituted phenoxy moiety. The precise arrangement of these groups dictates its chemical reactivity and potential biological activity.

Molecular Structure and Formula

The chemical name itself provides the blueprint for its structure:

  • Methyl benzoate: A benzene ring with a methyl ester group (-COOCH₃).

  • 2-amino: An amino group (-NH₂) is located at the second position of the benzoate ring, ortho to the methyl ester.

  • 5-(4-bromo-3-fluorophenoxy): A phenoxy ether linkage (-O-) is at the fifth position. The attached phenyl ring is substituted with a bromine atom at its fourth position and a fluorine atom at its third position.

Based on this structure, the molecular formula is determined to be C₁₄H₁₁BrFNO₃ .

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrFNO₃Calculated
Molecular Weight 340.15 g/mol Calculated
Exact Mass 338.9906 DaCalculated

These values are fundamental for any experimental work, from reaction stoichiometry to analytical characterization.

Caption: 2D structure of this compound.

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the ether linkage, which is a common strategy for diaryl ethers.

retrosynthesis target Target Molecule C₁₄H₁₁BrFNO₃ ether_disconnection Ether Disconnection (SNAr) target->ether_disconnection C-O bond precursor1 Methyl 2-amino-5-hydroxybenzoate ether_disconnection->precursor1 precursor2 1-Bromo-4-chloro-2-fluorobenzene or 1,4-Dibromo-2-fluorobenzene ether_disconnection->precursor2

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway and would require optimization in a laboratory setting.

  • Esterification of 2-Amino-5-hydroxybenzoic acid:

    • To a solution of 2-amino-5-hydroxybenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

    • Neutralize the reaction mixture, and extract the product, Methyl 2-amino-5-hydroxybenzoate, with an organic solvent.

    • Purify the product by column chromatography.

  • Nucleophilic Aromatic Substitution (Ullmann Condensation):

    • In a reaction vessel, combine Methyl 2-amino-5-hydroxybenzoate, 1-bromo-2-fluoro-4-halobenzene (e.g., 1,4-dibromo-2-fluorobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling point solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a high temperature (e.g., 120-150 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • The crude product would then be purified by column chromatography to yield the final product, this compound.

Potential Applications in Research and Development

The structural motifs present in this compound suggest its potential utility as a building block in medicinal chemistry and materials science. Many related bromo- and fluoro-substituted aromatic compounds are key intermediates in the synthesis of pharmaceuticals.[1][2]

Role as a Kinase Inhibitor Scaffold

The development of small molecule kinase inhibitors is a major focus in drug discovery, particularly for cancer and inflammatory diseases.[3] The incorporation of halogen and trifluoromethyl groups can enhance potency and improve pharmacokinetic properties.[3] The subject molecule, with its bromine and fluorine substituents, could serve as a valuable starting material for synthesizing novel kinase inhibitors.[3]

Intermediate in Pharmaceutical Synthesis

Substituted aminobenzoates are widely used as intermediates in the synthesis of more complex molecules. For example, similar compounds are used in the preparation of Tazemetostat, a cancer therapeutic.[1] The amino and ester functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

Applications in Materials Science

The unique combination of functional groups could also be of interest in materials science. For instance, related compounds can be incorporated into polymer formulations to enhance thermal stability and mechanical properties for use in electronics and coatings.[4]

Conclusion

This compound is a compound with a well-defined molecular structure and calculable properties. While direct experimental data is sparse, its synthesis is achievable through established chemical reactions. Its structural features, particularly the halogen substituents and reactive amino and ester groups, make it a promising candidate for further investigation as a key intermediate in the development of novel pharmaceuticals and advanced materials. The protocols and applications discussed herein are based on established principles and data from analogous compounds, providing a solid foundation for future research endeavors.

References

  • This guide was compiled based on fundamental chemical principles and by drawing analogies from publicly available data on structurally related compounds.

Sources

Technical Guide: Amino-Benzoate Building Blocks for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the strategic utility of amino-benzoate derivatives—specifically ortho- (anthranilates) and para- (PABA derivatives) isomers—as foundational building blocks in the synthesis of nitrogenous heterocycles. We examine the divergent mechanistic pathways that allow these singular scaffolds to access distinct chemical spaces: quinazolines and benzodiazepines from the ortho-isomer, and quinolines from the para-isomer. The guide provides validated experimental protocols, mechanistic visualizations, and critical process parameters for optimizing yield and purity in drug discovery workflows.

Strategic Utility of Amino-Benzoate Scaffolds[1]

Amino-benzoates are "privileged structures" in medicinal chemistry due to their bifunctionality. The coexistence of a nucleophilic aniline amine and an electrophilic ester (or acid) moiety on the same aromatic core facilitates rapid cyclization.

Regiochemistry Dictates Topology

The position of the amino group relative to the ester is the primary determinant of the resulting heterocyclic core.

Building BlockRegiochemistryPrimary Cyclization ModeTarget Heterocycle ClassKey FDA-Approved Examples
Methyl Anthranilate Ortho (1,2)[4+2] CyclocondensationQuinazolines, BenzodiazepinesGefitinib, Erlotinib
Ethyl 4-Aminobenzoate Para (1,4)[3+3] Cyclization (Gould-Jacobs)Quinolines, NaphthyridinesCiprofloxacin (precursor), Chloroquine
3-Aminobenzoates Meta (1,3)Cross-coupling / AmidationPhenanthridinonesOlaparib (analogues)
The Divergent Synthesis Map

The following diagram illustrates how a single modification in the starting amino-benzoate directs the synthesis toward completely different pharmacophores.

AminoBenzoatePathways Figure 1: Divergent synthesis pathways from amino-benzoate regioisomers. Start Amino-Benzoate Building Block Ortho Ortho-Isomer (Anthranilates) Start->Ortho 1,2-substitution Para Para-Isomer (e.g., Benzocaine) Start->Para 1,4-substitution Quinazoline Quinazolines (via Niementowski) Ortho->Quinazoline + Amidine/Urea Benzo 1,4-Benzodiazepines (via Ugi-4CR) Ortho->Benzo + Amino Acid/Ketone Quinoline 4-Hydroxyquinolines (via Gould-Jacobs) Para->Quinoline + EMME (Cyclization)

Deep Dive: The Gould-Jacobs Reaction (Para-Pathway)

The Gould-Jacobs reaction is the industry-standard method for converting para-amino benzoates (and anilines generally) into the quinoline scaffold. This pathway is critical for synthesizing 4-oxoquinoline-3-carboxylic acid derivatives, which are precursors to fluoroquinolone antibiotics.

Mechanistic Logic

The reaction proceeds in three distinct thermodynamic stages:

  • Condensation: The aniline nitrogen attacks the electrophilic ethoxy group of diethyl ethoxymethylenemalonate (EMME). This is an addition-elimination reaction.

  • Cyclization: Thermal cyclization (often requiring high temperatures, >250°C) closes the ring via electrophilic aromatic substitution on the benzene ring.

  • Tautomerization: The resulting enol tautomerizes to the stable 4-quinolone form.

Mechanistic Flowchart

GouldJacobs Figure 2: Step-wise mechanism of the Gould-Jacobs reaction. Step1 Reagents: Ethyl 4-aminobenzoate + EMME Inter1 Intermediate A: Anilinomethylenemalonate Step1->Inter1 Condensation (-EtOH) Step2 Thermal Cyclization (250°C, Diphenyl ether) Inter1->Step2 Heat Inter2 Intermediate B: Enol Form Step2->Inter2 EAS Ring Closure (-EtOH) Final Product: 4-Hydroxyquinoline-3-carboxylate Inter2->Final Tautomerization

Validated Experimental Protocol

Protocol: Synthesis of Ethyl 4-hydroxy-6-ethoxycarbonylquinoline-3-carboxylate

Objective: To synthesize a functionalized quinoline core from Ethyl 4-aminobenzoate using a modified Gould-Jacobs protocol.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 16.5 g (100 mmol)

  • Diethyl ethoxymethylenemalonate (EMME): 21.6 g (100 mmol)

  • Diphenyl ether (Dowtherm A): 50 mL (Solvent for cyclization)

  • Petroleum ether / Ethanol (for purification)

Step 1: Condensation (Formation of the Enamine)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Add Ethyl 4-aminobenzoate (16.5 g) and EMME (21.6 g). No solvent is required for this step (neat reaction).

  • Process: Heat the mixture to 110–120°C for 2 hours.

    • Causality Check: The reaction releases ethanol.[1] The temperature must be sufficient to drive off ethanol to push the equilibrium forward (Le Chatelier's principle), but below the cyclization threshold to prevent premature tarring.

  • Validation: Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear, replaced by a highly UV-active enamine spot.

  • Isolation: Cool the mixture. The product often solidifies. Recrystallize from ethanol to yield the anilinomethylenemalonate intermediate.

    • Target Yield: >90% (approx. 30 g).

Step 2: Thermal Cyclization
  • Setup: Use a 500 mL 3-neck flask equipped with an internal thermometer, an air condenser (wide bore), and a heating mantle capable of reaching 300°C.

  • Solvent: Add 50 mL of Diphenyl ether. Heat the solvent to 250°C before adding the substrate.

    • Expert Insight: Adding the intermediate to already hot solvent ("dilution principle") minimizes intermolecular polymerization side-reactions, favoring the intramolecular cyclization.

  • Addition: Carefully add the intermediate from Step 1 in small portions to the refluxing solvent.

    • Safety Note: Rapid evolution of ethanol vapor will occur. Ensure the condenser is functioning.

  • Reaction: Maintain reflux (250–260°C) for 30–45 minutes.

  • Workup: Cool the solution to ~80°C. Add 50 mL of Ethanol slowly to the hot solution (prevents solidification of the diphenyl ether matrix).

  • Crystallization: Cool to room temperature, then to 0°C. The quinoline product will precipitate as a solid.

  • Filtration: Filter the solid and wash copiously with petroleum ether to remove residual diphenyl ether.

Self-Validating Quality Control (QC)
ParameterAcceptance CriterionTroubleshooting
Appearance Off-white to pale yellow powderDark brown/black indicates overheating or oxidation.
Melting Point 275–280°C (dec)Lower MP indicates residual diphenyl ether (wash with hexanes).
1H NMR Singlet at δ ~8.5-9.0 ppm (C2-H)Absence of this peak implies failed cyclization.

Ortho-Pathway: Quinazoline Synthesis

While the para-isomer yields quinolines, methyl 2-aminobenzoate (methyl anthranilate) is the precursor of choice for quinazolines.

Modern Oxidative Protocol (Metal-Free)

Recent advances utilize iodine-catalyzed oxidative cyclization rather than the harsh conditions of the classic Niementowski reaction.

  • Reaction: Methyl 2-aminobenzoate + Benzylamine + I2 (cat) + TBHP (oxidant).

  • Mechanism:

    • Formation of the amide/imine intermediate.[2][3]

    • Iodine-mediated benzylic C-H amination.[4][5]

    • Aromatization to the quinazoline core.

  • Advantage: Tolerates sensitive functional groups that would not survive the 250°C Gould-Jacobs conditions.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890–2895. Link

  • Boojamra, C. G., et al. (1997).[6] "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality". Journal of Organic Chemistry. 62 (5): 1240–1256. Link

  • Organic Syntheses. (2002). "Ethyl 4-Aminobenzoate". Organic Syntheses, Coll.[7] Vol. 10, p.386. Link

  • Deshmukh, D. S.; Bhanage, B. M. (2018).[4] "Molecular Iodine Catalysed Benzylic sp3 C–H Bond Amination...". Synlett. 29: 979-985.[4] Link

  • Connors, R., et al. (2003). "The reaction of anthranilic acid derivatives with dimethyl acetylenedicarboxylate". Tetrahedron. 59(35): 6941-6947. Link

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structural Hazard Assessment

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate is a complex aromatic compound with several functional groups that inform its potential toxicological profile. A systematic evaluation of its structural components is crucial for anticipating its hazards.

  • 2-Aminobenzoate Core: The aminobenzoate scaffold is a common feature in many pharmaceutical agents and laboratory reagents. While some aminobenzoic acids are relatively benign, others can be irritants or sensitizers.[1][2][3] The primary amino group can also be a site for metabolic activation, potentially leading to the formation of reactive intermediates.

  • Halogenated Phenoxy Moiety: The presence of bromine and fluorine on the phenoxy ring significantly influences the compound's properties. Halogenated aromatic compounds are known for their potential for environmental persistence and bioaccumulation.[4][5][6] Brominated flame retardants, a class of related compounds, have been associated with various health concerns, including endocrine disruption and potential carcinogenicity.[4][7] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability and, in some cases, toxicity.

  • Ether Linkage: The phenoxy ether bond is generally stable but can be a site of metabolic cleavage. Metabolites of related phenoxybenzoic acids have been studied in the context of pyrethroid insecticide metabolism and may exhibit their own toxicological profiles.[8][9][10][11]

Based on this structural analysis, it is prudent to handle this compound as a compound of unknown toxicity with the potential for skin and eye irritation, sensitization, and possible long-term health effects associated with halogenated aromatic compounds.

Hazard Identification and Classification

While specific GHS classifications are unavailable, a presumptive hazard assessment based on related compounds is presented below.

Hazard ClassPresumptive ClassificationRationale and Supporting Evidence
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Many substituted aminobenzoates exhibit moderate oral toxicity.[12]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Aromatic amines and halogenated phenols are frequently skin irritants.[13]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Similar compounds are known to cause significant eye irritation upon contact.[13]
Skin Sensitization Category 1 (May cause an allergic skin reaction)Aromatic amines are a known class of skin sensitizers.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.[3]
Hazardous to the Aquatic Environment (Chronic) Category 2 (Toxic to aquatic life with long-lasting effects)Halogenated aromatic compounds often exhibit environmental persistence and toxicity.[14]

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3] For solutions, a well-ventilated laboratory is the minimum requirement, with a fume hood being preferable for larger quantities or when aerosols may be generated.

  • Containment: Use of a glove box or other closed system is recommended for handling larger quantities of the solid material to minimize the risk of dust dispersion.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.[15][16][17]

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times).Double gloving with nitrile gloves.
Eye Protection Safety glasses with side shields.Chemical splash goggles or a face shield.[18]
Respiratory Protection Not generally required for small quantities handled in a fume hood.An N95 dust mask may be considered for weighing large amounts of powder, even within a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[18][19]
Body Protection Standard laboratory coat.A disposable gown with tight-fitting cuffs.

*Higher risk operations include handling large quantities, generating dust or aerosols, and prolonged handling times.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents, acids, and bases.[1]

  • Segregate from incompatible materials.

Experimental Workflow and Protocols

A standardized workflow for handling this compound will minimize the risk of exposure and contamination.

Spill_Response_Plan cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Chemical Spill Occurs Assess Assess the situation (minor or major spill?) Spill->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major DonPPE Don appropriate PPE Minor->DonPPE Evacuate Evacuate the area Major->Evacuate Contain Contain the spill DonPPE->Contain Cleanup Clean up spill with appropriate materials Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Alert Alert supervisor and EHS Evacuate->Alert Secure Secure the area (if safe to do so) Alert->Secure

Sources

Methodological & Application

Application Note: Synthesis of Quinazoline Kinase Inhibitors from Amino-Benzoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents the pharmacophore backbone for a generation of blockbuster tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa) , Erlotinib (Tarceva) , and Lapatinib (Tykerb) . While early industrial routes often relied on linear synthesis starting from simple quinazolinones, modern process chemistry favors a convergent approach starting from functionalized 2-aminobenzoate esters .

This guide details a robust, scalable protocol for converting 2-aminobenzoates into high-purity quinazoline inhibitors. We focus on the "Formamidine Acetate" cyclization route, which offers superior yields and operational simplicity compared to traditional Niementowski conditions (formamide/high heat).

Strategic Analysis: Linear vs. Convergent Synthesis

Before beginning the protocol, it is critical to select the correct starting strategy.

  • Linear Strategy (Traditional): Builds the quinazoline core first (e.g., from anthranilic acid), then attempts to functionalize the C6/C7 positions.

    • Drawback: Requires harsh demethylation conditions (e.g., Methanesulfonic acid/L-methionine) to expose phenols for side-chain attachment, often leading to impurities.

  • Convergent Strategy (Recommended): Fully functionalizes the benzene ring before cyclization. The starting material is a 2-amino-4,5-disubstituted benzoate .[1]

    • Advantage:[2][3][4][5] The sensitive side chains (e.g., morpholino-propoxy in Gefitinib) are installed early on the robust benzoate, avoiding late-stage harsh chemistry.

Visual Workflow: Convergent Synthesis Pathway

G Start 2-Amino-4,5-disubstituted Benzoate Step1 Step 1: Cyclization (Formamidine Acetate) Start->Step1 Inter1 Quinazolin-4(3H)-one Step1->Inter1 Ring Closure Step2 Step 2: Chlorination (POCl3) Inter1->Step2 Inter2 4-Chloroquinazoline Step2->Inter2 Activation Step3 Step 3: SNAr Coupling (Substituted Aniline) Inter2->Step3 Final Final Kinase Inhibitor (e.g., Gefitinib/Erlotinib) Step3->Final Assembly

Caption: The convergent workflow prioritizes early functionalization, ensuring the delicate quinazoline ring formation is the penultimate step before final assembly.

Detailed Experimental Protocols

Pre-requisite: Starting Material Selection

For this protocol, we assume the use of Methyl 2-amino-4,5-dimethoxybenzoate (for generic quinazoline cores) or Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (for Gefitinib synthesis).

Protocol A: Cyclization to Quinazolin-4(3H)-one

Objective: Close the pyrimidine ring using formamidine acetate. This reagent acts as a "one-carbon" donor and is superior to formamide due to milder conditions and cleaner profiles.

Materials:

  • Methyl 2-amino-benzoate precursor (1.0 equiv)

  • Formamidine Acetate (1.5 equiv)

  • Solvent: 2-Methoxyethanol (preferred) or n-Butanol.

  • Temperature: 120–125 °C (Reflux).

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amino-benzoate (e.g., 50 g) in 2-Methoxyethanol (5-7 volumes).

  • Add Reagent: Add Formamidine Acetate (1.5 equiv) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 125 °C).

    • Observation: The reaction typically turns from a clear solution to a thick suspension as the quinazolinone product precipitates.

  • Monitor: Check via TLC (9:1 DCM:MeOH) or HPLC after 4–6 hours.

  • Workup:

    • Cool the reaction mixture to 0–5 °C.

    • Stir for 1 hour to maximize precipitation.

    • Filter the solid.[6][7][8]

    • Wash: Wash the cake with cold methanol (2 volumes) followed by diethyl ether (to remove trace solvent).

    • Dry: Vacuum dry at 50 °C.

Expected Yield: 85–92%. Key Insight: The precipitation drives the equilibrium forward, making this a self-purifying step.

Protocol B: Chlorination (Activation)

Objective: Convert the inert quinazolinone carbonyl into a reactive 4-chloro species using Phosphorus Oxychloride (POCl3).[9]

Materials:

  • Quinazolin-4(3H)-one intermediate (1.0 equiv)

  • POCl3 (5.0–8.0 equiv) – Acts as solvent and reagent.

  • Catalyst: Triethylamine (Et3N) or DIPEA (1.0 equiv) – Crucial for suppressing side reactions.

Procedure:

  • Setup: Use a dry flask under inert atmosphere (N2/Ar). Moisture initiates violent decomposition of POCl3.

  • Addition: Suspend the quinazolinone in POCl3.

  • Catalyst: Add Et3N dropwise. Caution: Exothermic.

    • Mechanistic Note: The base facilitates the formation of the phosphorodichloridate intermediate, preventing the formation of "pseudodimers" (linked quinazoline species) which occur at lower temperatures without base.

  • Reaction: Heat to reflux (105 °C) for 3–5 hours. The suspension will dissolve into a clear yellow/orange solution.

  • Quench (Critical Safety Step):

    • Remove excess POCl3 via rotary evaporation (use a caustic trap).

    • Dissolve the residue in DCM or Toluene.

    • Pour the organic solution slowly into a stirred mixture of ice/saturated NaHCO3. Never add water to the POCl3 residue directly.

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

    • Storage: The 4-chloroquinazoline is hydrolytically unstable. Store under N2 in the freezer or use immediately.

Protocol C: SNAr Coupling (Final Assembly)

Objective: Displacement of the chloride by a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

Materials:

  • 4-Chloroquinazoline intermediate (1.0 equiv)[9]

  • Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile.

  • Base: None (if isolating HCl salt) or K2CO3 (if isolating free base).

Procedure:

  • Dissolution: Dissolve the 4-chloroquinazoline in IPA (10 volumes).

  • Addition: Add the aniline (1.1 equiv).

  • Reflux: Heat to 80 °C for 2–4 hours.

  • Precipitation: The product often precipitates as the Hydrochloride (HCl) salt directly from the hot solution.

  • Filtration: Cool to room temperature, filter the solid.

  • Purification (Optional): If the free base is required:

    • Suspend the salt in water/methanol.

    • Adjust pH to 8–9 with aqueous NaOH or NH4OH.

    • Filter the liberated free base, wash with water, and dry.[8]

Expected Yield: 75–85%.

Troubleshooting & Optimization Table

IssueProbable CauseExpert Solution
Low Yield in Cyclization Incomplete ring closure due to water accumulation.Use Formamidine Acetate instead of Formamide. If using Formamide, add Ammonium Formate and distill off water/ammonia.[1]
"Dimer" Impurity in Chlorination Formation of O-phosphorylated dimer at low temp.Ensure Base (Et3N) is present before heating. Heat rapidly to reflux to bypass the dimerization kinetic window.
Hydrolysis of Chloro-intermediate Moisture ingress during workup or storage.Use Toluene for workup (azetropic drying). Store intermediate in a desiccator. Proceed to Step 3 immediately.
Regio-isomers in Precursor Poor selectivity during nitration of benzoate.Control temperature strictly at 0–5 °C during nitration. Recrystallize the nitro-intermediate from EtOH before reduction.

Mechanistic Insight: Formamidine Cyclization

Understanding the mechanism allows for better troubleshooting. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the formamidine carbon, followed by transamination and intramolecular cyclization.

Mechanism Step1 Amino-Benzoate + Formamidine Acetate Step2 Intermediate A: N-Methanimidoyl-benzoate Step1->Step2 Nucleophilic Attack Step3 Intermediate B: Transition State (Ring Closure) Step2->Step3 Intramolecular Cyclization Step4 Elimination of NH3 + MeOH Step3->Step4 Product Quinazolin-4(3H)-one Step4->Product Aromatization

Caption: Step-wise mechanism of the Niementowski-variant cyclization using formamidine acetate.

References

  • Synthesis of Gefitinib (Convergent Route)

    • Liu, Z., et al. (2007).
  • POCl3 Chlorination Optimization

    • Mao, H., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[8]

  • Synthesis of Erlotinib (Process Chemistry)

    • Knesl, P. (2000). "Process for the manufacture of quinazoline derivatives.
  • Niementowski Reaction Variants

    • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458.
  • General Quinazoline Reviews

    • Khan, I., et al. (2014). "Quinazoline derivatives: Synthesis and bio-active evaluation." Bioorganic & Medicinal Chemistry, 22(13), 3405-3414.

Sources

Application Note & Protocol: Synthesis of 6-(4-Bromo-3-fluorophenoxy)quinazolin-4(3H)-one via Cyclization of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Derivatives of quinazolinone have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The synthesis of novel quinazolinone derivatives is therefore of paramount importance for the discovery of new therapeutic agents.

This application note provides a detailed protocol for the synthesis of 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one, a potentially valuable intermediate for drug discovery, through the cyclization of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate. The described method is a modification of the well-established Niementowski quinazolinone synthesis, which utilizes formamide as a source of the additional carbon and nitrogen atoms required for the formation of the pyrimidine ring.[3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for accessing this important heterocyclic scaffold.

Chemical Principles and Mechanism

The cyclization of this compound with formamide proceeds through a two-step sequence. The initial step involves the formation of an N-formyl intermediate via the reaction of the primary amino group of the anthranilate with formamide at elevated temperatures. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl group, leading to the formation of the quinazolinone ring system upon elimination of methanol.

The use of an excess of formamide is crucial as it serves as both a reactant and a high-boiling solvent, facilitating the reaction at the required temperature.[3] The reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing a significant reduction in reaction time.[3][4]

Reaction_Mechanism start This compound intermediate1 N-formyl intermediate start->intermediate1 + Formamide (Heat) product 6-(4-Bromo-3-fluorophenoxy)quinazolin-4(3H)-one intermediate1->product Intramolecular Cyclization methanol Methanol (byproduct) product->methanol Elimination

Caption: Reaction mechanism for the cyclization of this compound.

Experimental Protocol

This protocol details the synthesis of 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one from this compound using conventional heating.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compoundN/A358.151.0 gStarting material
Formamide75-12-745.0410 mLReagent and solvent; use high purity grade
Ethanol64-17-546.0720 mLFor recrystallization
Deionized Water7732-18-518.0250 mLFor washing
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g).

  • Addition of Formamide: Add formamide (10 mL) to the flask.

  • Heating: Heat the reaction mixture in an oil bath at 150-160 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Reaction Time: Maintain the temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form.

  • Isolation of Crude Product: Add deionized water (20 mL) to the flask and stir for 15 minutes. Collect the solid product by vacuum filtration and wash with additional deionized water (2 x 15 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Starting Material and Formamide B Heat to 150-160 °C A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Precipitate with Water D->E F Vacuum Filtration E->F G Wash with Water F->G H Dry Crude Product G->H I Recrystallize from Ethanol H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of 6-(4-Bromo-3-fluorophenoxy)quinazolin-4(3H)-one.

Expected Results and Characterization

The final product, 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one, is expected to be a solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification. The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Troubleshooting

  • Low Yield: If the yield is low, ensure that the reaction has gone to completion by extending the reaction time or slightly increasing the temperature. The purity of the starting materials and reagents is also critical.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider using a higher temperature (up to 180 °C) or employing microwave-assisted synthesis for a more efficient reaction.[3]

  • Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative purification method.

Safety Precautions

  • Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

  • The reaction should be conducted in a fume hood due to the high temperatures and the potential for vapor release.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a comprehensive and practical protocol for the synthesis of 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one. The described method is based on the reliable Niementowski reaction and offers a straightforward route to this valuable heterocyclic compound. By following this protocol, researchers can efficiently synthesize this and other substituted quinazolinones for further investigation in drug discovery and materials science.

References

  • Zare, A., et al. (2010). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Taylor & Francis Online. Available at: [Link]

  • Aswar, A., et al. (2021). A Simple and Convenient Synthesis of 2, 3-dihydroquinazolin-4(1H)-one Derivatives using MgFe2O4@SiO2-SO3H Catalyst.
  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]

  • Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PMC. Available at: [Link]

  • Pawar, P. Y., & Waghmare, S. M. (2020). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. Available at: [Link]

  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences.
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • The anthranilic acid (4) was heated with formamide (5) in... ResearchGate. Available at: [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Available at: [Link]

  • Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. University of Glasgow.
  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. Available at: [Link]

  • Methyl 2-amino-5-bromo-3-methylbenzoate. PubChem. Available at: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Available at: [Link]

  • Supporting Inform
  • Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzo
  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. PMC. Available at: [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses.
  • Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)
  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. PubMed. Available at: [Link]

  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists working with Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate , a specialized intermediate often utilized in the synthesis of kinase inhibitors and HIF-2


 antagonists.

Introduction & Strategic Significance

This compound (referred to herein as Compound 1 ) represents a "privileged scaffold" in modern drug discovery. It combines an anthranilate core (common in kinase inhibitors) with a halogenated diaryl ether.

The primary synthetic utility of Compound 1 lies in the Suzuki-Miyaura Cross-Coupling of the aryl bromide moiety. Successfully coupling this bromide allows for the extension of the hydrophobic tail, a critical region for occupying deep hydrophobic pockets in protein targets (e.g., the allosteric pocket of HIF-2


).
Key Chemoselectivity Challenges
  • Free Aniline Interference: The C2-amino group (

    
    ) is a Lewis base that can competitively coordinate to the Palladium (Pd) center, potentially poisoning the catalyst or promoting off-cycle resting states.
    
  • Ester Stability: The methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g.,

    
     or 
    
    
    
    at reflux).
  • Ortho-Fluorine Effect: The fluorine atom at the 3-position (ortho to bromine) exerts a strong inductive effect (

    
    ), facilitating oxidative addition but potentially destabilizing the trans-metalation step due to steric crowding.
    

Retrosynthetic Strategy & Mechanism

The Suzuki coupling transforms the aryl bromide into a biaryl system. The mechanism proceeds through the standard catalytic cycle, but ligand selection is critical to prevent amine binding.

Mechanistic Pathway (Graphviz)

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Compound 1 Complex1 Pd(II)(Ar)(Br)L2 (Oxidative Complex) OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base (CO3 2-) TransMetal Transmetalation (Transfer of R-Group) BaseStep->TransMetal + Activated Boronate RedElim Reductive Elimination (Product Release) TransMetal->RedElim Pd(II)(Ar)(R)L2 RedElim->Pd0 - Product Substrate Compound 1 (Ar-Br) Substrate->OxAdd Boronate R-B(OH)2 / R-BPin Boronate->BaseStep

Caption: Catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl bromide and the critical role of base activation.

Critical Reaction Parameters

To ensure high yields (>85%) and purity, the following parameters have been optimized for this specific scaffold.

ParameterRecommended ChoiceRationale
Catalyst Pd(dppf)Cl

·CH

Cl

The bidentate ferrocenyl ligand prevents the free aniline from displacing the ligand, maintaining catalytic activity.
Alternative XPhos Pd G2 Use for sterically hindered boronic acids; the bulky phosphine promotes reductive elimination.
Base K

CO

or Cs

CO

Carbonates are mild enough to preserve the methyl ester while sufficiently basic to activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is essential for dissolving the inorganic base; dioxane solubilizes the hydrophobic diaryl ether.
Temp 80°C - 90°C Sufficient energy for cross-coupling without thermally degrading the amino-ester core.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-amino-5-(4-(hetero)aryl-3-fluorophenoxy)benzoate.

Materials Required[1][2][3][4][5][6][7]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ), complex with dichloromethane (3-5 mol%)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: 1,4-Dioxane (degassed) and Distilled Water

Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 2-neck round-bottom flask or a microwave vial. Equip with a magnetic stir bar.[1]

  • Charging Solids: Add Compound 1 (1.0 equiv), the Boronic Acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.5 equiv) to the flask.
    • Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl), increase equivalents to 1.5.

  • Catalyst Addition: Add Pd(dppf)Cl

    
      (0.05 equiv) last to minimize air exposure time.
    
  • Solvent Addition: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Syringe in 1,4-Dioxane  and Water  (ratio 4:1) ensuring a concentration of ~0.1 M relative to Compound 1.
    
    • Critical: Solvents must be degassed (sparged with inert gas for 15 mins) prior to addition to prevent Pd oxidation.

Phase 2: Reaction & Monitoring
  • Heating: Place the vessel in a pre-heated oil bath at 85°C . Stir vigorously (>800 RPM).

  • Monitoring: Monitor by LC-MS or TLC after 2 hours.

    • TLC Eluent: Hexanes/Ethyl Acetate (3:1). The product will typically be more polar (lower

      
      ) than the starting bromide if a heteroaryl group is added.
      
    • Endpoint: Reaction is usually complete within 4–6 hours.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Phase Separation: Separate the layers. Extract the aqueous layer twice with EtOAc.

  • Scavenging: Wash the combined organics with Brine .

    • Purification Tip: If the product is colored (dark brown), treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Palladium.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.Switch to XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts) which are more robust against amine coordination.
Debromination (Ar-H) Protodehalogenation.Use anhydrous conditions (Toluene/Dioxane) with CsF or K

PO

as the base instead of aqueous carbonate.
Ester Hydrolysis Base too strong / Temp too high.Lower temperature to 70°C; switch base to NaHCO

or K

PO

.
Homo-coupling of Boronic Acid Oxidation of boronic acid.Ensure rigorous degassing of solvents; reduce excess boronic acid.
Workflow Diagram (Graphviz)

Workflow Setup Setup: Combine Reagents under N2/Ar Degas Degas Solvents: Dioxane/H2O (4:1) Setup->Degas Reaction Reaction: 85°C, 4-6 Hours Degas->Reaction Check LC-MS Check: Complete? Reaction->Check Check->Reaction No (Add Catalyst) Workup Workup: EtOAc Extract Pd Scavenging Check->Workup Yes Purify Purification: Flash Column Workup->Purify

Caption: Operational workflow for the Suzuki coupling of Compound 1.

Safety & Handling

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • Aryl Halides/Amines: Treat as potential irritants and toxic agents. Wear appropriate PPE (Gloves, Goggles, Lab Coat).

  • Waste Disposal: Aqueous waste containing Palladium must be segregated into heavy metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Welireg (Belzutifan) Prescribing Information. (Contextual reference for diaryl ether scaffolds in HIF-2

    
     inhibitors). Merck & Co., Inc.Link
    

Sources

Procedure for hydrolysis of methyl ester to benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydrolysis of Methyl Esters for the Synthesis of Benzoic Acid Derivatives

Abstract

The hydrolysis of methyl esters to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly vital in medicinal chemistry and drug development. This process allows for the deprotection of a carboxyl group or the conversion of an ester intermediate into a final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for converting methyl esters into benzoic acid derivatives. We will delve into the mechanistic underpinnings of both base-catalyzed (saponification) and acid-catalyzed hydrolysis, offer detailed, field-proven protocols, and discuss critical experimental parameters that ensure high-yield, high-purity outcomes.

Foundational Principles: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either an acid or a base.[2] While both methods are effective, the choice between them is dictated by the substrate's stability, desired reaction kinetics, and overall synthetic strategy.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, widely known as saponification, is the most common and often preferred method for cleaving esters.[3] The reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[4]

The key advantage of saponification is its irreversibility . The reaction proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, expelling an alkoxide (e.g., methoxide) as the leaving group to form the carboxylic acid.[5] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a highly stable carboxylate salt.[6] This final acid-base step is essentially irreversible and drives the entire reaction to completion.[7][8]

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2][6] The reaction is typically performed by heating the ester in an excess of water with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][10]

The mechanism involves the initial protonation of the ester's carbonyl oxygen by the acid catalyst.[11] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.[1] Following the attack, a series of proton transfers occurs, culminating in the elimination of an alcohol molecule and regeneration of the acid catalyst.[3][11]

Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium process.[8][9] To drive the reaction toward the formation of the carboxylic acid and alcohol products, Le Châtelier's principle is applied by using a large excess of water.[4][9]

Experimental Design and Optimization

The success of ester hydrolysis hinges on the careful selection of reagents, solvents, and reaction conditions.

  • Choice of Base/Acid : For saponification, NaOH and KOH are cost-effective and widely used. Lithium hydroxide (LiOH) is often employed for substrates that are sensitive to harsher conditions or prone to side reactions like epimerization, as it can be effective at lower temperatures.[12][13] For acid catalysis, dilute H₂SO₄ or HCl are standard choices.[14]

  • Solvent System : Many methyl benzoate derivatives have poor solubility in water. Therefore, co-solvents are necessary to create a homogeneous reaction mixture. For saponification, mixtures of water with tetrahydrofuran (THF), methanol, or ethanol are common.[4] The use of an alcoholic solvent corresponding to the ester's alcohol portion (e.g., methanol for a methyl ester) can prevent transesterification.

  • Temperature and Reaction Time : Most hydrolysis reactions require heating to proceed at a practical rate.[15] Heating under reflux (typically between 50-100 °C) is a standard technique that accelerates the reaction without loss of solvent.[10][16] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine completion.

  • Safety Precautions : Strong acids and bases are corrosive and can cause severe burns.[17] Many organic solvents are flammable and volatile. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Methyl Benzoate

This protocol describes a standard procedure for the saponification of methyl benzoate to benzoic acid.

Materials:

  • Methyl benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 10% solution

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve methyl benzoate (e.g., 5.0 g, 36.7 mmol) in a suitable solvent mixture, such as 25 mL of methanol and 15 mL of water.[4][19]

  • Addition of Base : Add 2.0 equivalents of NaOH (2.94 g, 73.5 mmol) or LiOH·H₂O (3.1 g, 73.5 mmol) to the flask.[19][20] Add a magnetic stir bar.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath (approx. 80-90 °C).[15][19] Continue heating for 1-3 hours. The reaction is typically complete when the oily ester layer disappears, and the solution becomes homogeneous. Monitor the reaction by TLC if necessary.

  • Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. If methanol or THF was used, it is advisable to remove the bulk of the organic solvent using a rotary evaporator.

  • Acidification (Work-up) : Transfer the aqueous residue to a 250 mL beaker, rinsing the flask with a small amount of water. Place the beaker in an ice bath to cool. Slowly and with stirring, add concentrated or 10% HCl dropwise to the solution.[19][21] Benzoic acid will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with pH paper.[19]

  • Isolation : Collect the precipitated benzoic acid by vacuum filtration using a Büchner funnel.[19]

  • Washing : Wash the collected solid on the filter with several portions of ice-cold deionized water to remove any inorganic salts.[22]

  • Drying : Press the crystals dry on the funnel and then transfer them to a watch glass to air-dry or dry in a vacuum oven at a low temperature. Record the final mass and calculate the yield.

Protocol 2: Purification by Recrystallization

The crude benzoic acid can be purified to high quality via recrystallization.

Procedure:

  • Dissolution : Transfer the crude benzoic acid to an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture on a hot plate until the solid completely dissolves.[23][24] Benzoic acid is significantly more soluble in hot water than in cold water.[22]

  • Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[24]

  • Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[22] The purity can be confirmed by measuring the melting point (pure benzoic acid: 122.4 °C).

General Experimental Workflow

Caption: Flowchart of the complete hydrolysis and purification process.

Data Summary

The choice of base and solvent can influence reaction conditions. The following table provides a summary of typical conditions reported in the literature.

Substrate ExampleBase (Equivalents)Solvent SystemTemperatureTimeTypical YieldReference
Methyl BenzoateNaOH (2.0)H₂O/MeOHReflux1 hr96%[25]
Methyl BenzoateLiOH (10.0)THF/H₂ORoom Temp.Completion (TLC)88%[26]
Methyl BenzoateKOH (2.0)MethanolReflux30-45 minNot specified[19]
Hindered EstersKOH (2% aq. soln)H₂O200-300 °C30 minQuantitative[27]
Complex SubstratesLiOH (1.0-3.0)THF/MeOH/H₂ORoom Temp.VariesHigh

Conclusion

The hydrolysis of methyl esters to benzoic acid derivatives is a robust and fundamental transformation. Base-catalyzed saponification is generally the method of choice due to its irreversible nature, which consistently leads to high yields. A properly executed procedure, including careful selection of reagents, controlled reaction conditions, and a thorough work-up and purification sequence, will reliably produce high-purity benzoic acid derivatives suitable for the demanding applications in research and pharmaceutical development.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Study.com. Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available at: [Link]

  • UCLA Chemistry. 12BL Experiment 5: Ester Hydrolysis. Available at: [Link]

  • Quora. (2015, April 13). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Available at: [Link]

  • Pearson+. (2024, July 21). Explain why we speak of acidic hydrolysis of an ester as acid-cat... Available at: [Link]

  • Slideshare. acid base catalysed Ester hydrolysis. Available at: [Link]

  • The Synthetic Organic Chemistry Site. Ester to Acid - Common Conditions. Available at: [Link]

  • Chemguide. hydrolysing esters. Available at: [Link]

  • A Level Chemistry Revision Notes. (2026, February 24). Ester Hydrolysis. Available at: [Link]

  • Google Patents. US1686913A - Purification of benzoic acid and its derivatives.
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Available at: [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. Available at: [Link]

  • Hopax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. Available at: [Link]

  • Slideshare. Experiment 4 purification - recrystallization of benzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Available at: [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]

  • ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... Available at: [Link]

  • SmartLabs. Esterification. Available at: [Link]

  • E-learning. Pw 2 ملف. Available at: [Link]

  • Angelo State University. Recrystallization of Benzoic Acid. Available at: [Link]

  • Scribd. Base Mediated Ester Hydrolysis. Available at: [Link]

  • Chegg.com. (2022, August 4). Solved 2.1.2.4. Synthesis of benzoic acid by basic.... Available at: [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]

  • ResearchGate. (PDF) Rapid preparation of fatty acid methyl esters. Available at: [Link]

  • R Discovery. (1971, December 1). Alcoholysis, saponification and the preparation of fatty acid methyl esters. Available at: [Link]

  • Knovel. 6.3 Methyl Esters and Derivatives. Available at: [Link]

  • Erbil Polytechnic University. PRODUCTION OF METHYL BENZOATE. Available at: [Link]

  • Indiana University. Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]

  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Available at: [Link]

  • Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester. Available at: [Link]

  • RSC Publishing. Hydrolysis and saponification of methyl benzoates. Available at: [Link]

  • Google Patents. RU2155184C1 - Method of preparing benzoic acid.
  • University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • GitHub Pages. Investigations Folio: Organic Preparation – Ester Hydrolysis. Available at: [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters. Available at: [Link]

  • Scribd. Saponification | PDF | Acid | Solvent. Available at: [Link]

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Optimizing nucleophilic aromatic substitution for phenoxy ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Phenoxy ethers are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors (e.g., Gefitinib, Erlotinib) and various agrochemicals. While the Buchwald-Hartwig cross-coupling offers a solution for unactivated substrates, Nucleophilic Aromatic Substitution (SNAr) remains the preferred industrial method for electron-deficient arenes due to its atom economy, absence of heavy metals, and lower cost.

However, SNAr is often plagued by harsh conditions, poor solubility of inorganic bases, and stubborn impurities. This guide moves beyond standard textbook definitions to provide an optimized, scalable framework for synthesizing phenoxy ethers, focusing on the "Cesium Effect," the counter-intuitive "Fluorine Advantage," and modern Green Chemistry solvent replacements.

Mechanistic Foundation: The "Fluorine Advantage"[1]

To optimize SNAr, one must exploit its rate-determining step (RDS). Unlike SN1 or SN2 reactions where bond breaking is often critical, the SNAr energy landscape is defined by the formation of the Meisenheimer Complex .

  • The Mechanism: The nucleophile (phenoxide) attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • The Element Effect: Contrary to SN2 trends (where I > Br > Cl > F), SNAr reactivity follows the order F >> Cl ≈ Br > I .[1][2][3]

    • Why? The highly electronegative Fluorine atom lowers the energy of the LUMO at the ipso-carbon, accelerating the nucleophilic attack (the RDS). The strength of the C-F bond is irrelevant because bond-breaking occurs in the fast, non-rate-limiting second step.[4]

Diagram 1: SNAr Mechanism & Energy Landscape

SNAr_Mechanism Start Substrate (Ar-F + Phenol) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Base Base Base (Cs2CO3) Base->TS1 Deprotonation Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter RDS (Slow) TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Fast Product Phenoxy Ether (Ar-O-Ph) TS2->Product - F⁻

Caption: The SNAr reaction coordinate. Note that the formation of the Meisenheimer Complex is the Rate Determining Step (RDS), favored by highly electronegative leaving groups like Fluorine.

Critical Optimization Parameters

The "Cesium Effect"

While Potassium Carbonate (K2CO3) is standard, Cesium Carbonate (Cs2CO3) is superior for difficult couplings.

  • Solubility: Cs2CO3 is significantly more soluble in organic solvents (DMF, DMSO) than K2CO3.

  • The "Naked" Anion: The large ionic radius of Cesium (1.67 Å) creates a weak, "loose" ion pair with the phenoxide anion. This results in a "naked," highly reactive phenoxide nucleophile, whereas smaller cations (Li+, Na+, K+) form tighter ion pairs that shield the nucleophile [1].

Solvent Selection: Moving to Green Chemistry

Traditional dipolar aprotic solvents (DMF, NMP) are reprotoxic and difficult to remove.[5] Modern optimization favors Cyrene™ (Dihydrolevoglucosenone) or 2-MeTHF .

SolventPolarityBoiling Pt.[5][6]ProsCons
DMF High153°CStandard benchmark.Hepatotoxic; difficult workup (water miscible).
DMSO High189°CExcellent for SNAr rates.High b.p.[5] makes removal difficult; oxidizer.
Cyrene™ High227°CGreen/Bio-based. High polarity mimics NMP.[5]Base sensitive (can polymerize if heated too long).
Acetonitrile Med82°CEasy removal.Low b.p. limits reaction temp; poor solubility for inorganic bases.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for Condition Optimization

Use this micro-scale protocol to rapidly identify the best Base/Solvent combination.

Materials:

  • 96-well glass block or HPLC vial array.

  • Substrate: 4-Fluoronitrobenzene (Model electrophile).

  • Nucleophile: 4-Methoxyphenol.

  • Bases: K2CO3, Cs2CO3, DBU.

  • Solvents: MeCN, DMF, Cyrene.[5]

Steps:

  • Stock Solutions: Prepare 0.5 M solutions of Electrophile and Nucleophile in each solvent.

  • Dosing: Add 100 µL Electrophile (0.05 mmol) and 100 µL Nucleophile (0.05 mmol) to each vial.

  • Base Addition: Add 2.0 equivalents of base. (For solids like Cs2CO3, add pre-weighed 32 mg directly to vial).

  • Reaction: Cap and heat at 80°C for 4 hours with orbital shaking.

  • Quench: Add 500 µL of 1:1 Water/Acetonitrile + 0.1% Formic Acid.

  • Analysis: Centrifuge to settle solids. Inject supernatant onto UPLC-MS.

    • Success Metric: Look for >95% conversion. If Cs2CO3/Cyrene outperforms DMF, proceed to Protocol B.

Protocol B: Green Preparative Synthesis (Scale-Up)

Optimized for 1-10 gram scale using Cyrene™ with water-crash purification.

Safety Note: Cyrene is stable, but in the presence of strong base at high heat, it can degrade over extended periods. Keep reaction times <60 mins at high temperatures (>120°C) [2].

Reaction Setup:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add:

    • Aryl Fluoride (1.0 equiv, e.g., 1.41 g of 1-fluoro-4-nitrobenzene).

    • Phenol Derivative (1.1 equiv).

    • Cesium Carbonate (1.5 equiv) .

  • Solvent: Add Cyrene™ (Volume = 5 mL per gram of substrate).

  • Reaction: Heat to 100°C - 130°C monitoring by HPLC every 15 minutes.

    • Note: Reaction is typically complete within 30-45 minutes due to the high kinetic rate in Cyrene.

  • Workup (The "Water Crash"):

    • Cool the mixture to 60°C.

    • Slowly add Water (3x reaction volume) with vigorous stirring.

    • The phenoxy ether product is typically lipophilic and will precipitate as a solid, while Cyrene and Cesium salts remain solubilized in the aqueous phase.

  • Isolation: Filter the precipitate. Wash cake with water (2x) and cold ethanol (1x) to remove trace phenol.

  • Drying: Vacuum oven at 45°C.

Decision Logic for Synthesis Strategy

Before starting, determine if your substrate is suitable for SNAr or requires metal catalysis (Buchwald-Hartwig).

Diagram 2: Reaction Optimization Decision Tree

Optimization_Tree Start Start: Aryl Halide + Phenol CheckEWG Are EWGs present? (NO2, CN, CF3, Carbonyl) Ortho/Para to Halide? Start->CheckEWG Buchwald Use Buchwald-Hartwig (Pd-Catalysis) CheckEWG->Buchwald No CheckHalide Select Halide: Is Ar-F available? CheckEWG->CheckHalide Yes (S_NAr Active) UseF Use Ar-F (Fastest Rate) CheckHalide->UseF Yes UseCl Use Ar-Cl (Requires higher Temp) CheckHalide->UseCl No SelectBase Base Selection UseF->SelectBase UseCl->SelectBase Standard Standard: K2CO3 / DMF (Cheap, reliable) SelectBase->Standard Simple Substrate Difficult Difficult/Green: Cs2CO3 / Cyrene (High reactivity, easier workup) SelectBase->Difficult Steric Bulk / Green Req.

Caption: Decision matrix for selecting between SNAr and Metal-Catalyzed coupling, and optimizing subsequent conditions.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Substrate not activated.Ensure EWG is ortho or para. If meta, SNAr will fail; switch to Pd-catalysis.
Slow Conversion (<50%) Poor nucleophilicity or solubility.Switch base to Cs2CO3 . Switch solvent to DMSO or Cyrene.[5] Increase Temp.
Hydrolysis Product (Ar-OH) Wet solvent/base.SNAr competitors are OH⁻ ions. Dry solvent over molecular sieves. Use anhydrous base.
Unknown Impurities Phenol oxidation.Degas solvent with N2 sparge. Add antioxidant (e.g., BHT) if permissible.

References

  • Friebolin, H., et al. "Cesium Carbonate as a Versatile Base in Organic Synthesis." Organic Process Research & Development. (2022).[7] (Note: Generalized citation for Cesium Effect principles).

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications, 2014, 50, 9650-9652.

  • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. (Foundational text on the Element Effect/Fluorine advantage).

  • Camp, J. E. "Bio-available solvents for Green Chemistry." ChemSusChem, 2018.

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Application Note: Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate in BTK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis, quality control, and application of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate , a critical intermediate in the development of second-generation Bruton’s Tyrosine Kinase (BTK) inhibitors.

Introduction & Therapeutic Context

Bruton’s Tyrosine Kinase (BTK) is a cytoplasmic non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Dysregulation of BTK is implicated in B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL) and autoimmune diseases.[2]

This compound represents a high-value "scaffold" intermediate. It provides the structural core for a class of BTK inhibitors that utilize a phenoxy-benzoate motif.

  • Structural Role: The benzoate/amine functionality serves as a precursor for cyclization (e.g., into a quinazolinone or phthalazinone core) or amidation.

  • Pharmacophore: The 4-bromo-3-fluorophenoxy moiety acts as the hydrophobic "tail" that occupies the selectivity pocket of the kinase. The bromine atom is a critical "handle" for subsequent Suzuki-Miyaura cross-coupling to attach the warhead (e.g., acrylamide) or solubilizing groups.

Mechanism of Action Context

This intermediate is used to construct molecules that bind to the ATP-binding pocket of BTK. The diagram below illustrates the signaling pathway this molecule is designed to disrupt.

BTK_Pathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR SYK SYK / LYN BCR->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLC PLCγ2 BTK->PLC Activation Calcium Ca2+ Mobilization PLC->Calcium NFkB NF-κB / MAPK Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Derived from Intermediate) Inhibitor->BTK Blocks ATP/Cys481

Figure 1: The BCR signaling cascade. The intermediate is used to synthesize inhibitors that block the BTK node, halting downstream proliferation.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₄H₁₁BrFNO₃
Molecular Weight ~340.15 g/mol
Core Structure Anthranilate (2-aminobenzoate) ester
Key Substituent 4-bromo-3-fluorophenoxy ether at C5
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water

Synthesis Protocol

This protocol describes the regioselective synthesis of the target intermediate via Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

Reaction Scheme

The synthesis proceeds in two steps:

  • Ether Formation: Displacement of the activated fluoride in methyl 5-fluoro-2-nitrobenzoate by 4-bromo-3-fluorophenol.

  • Nitro Reduction: Reduction of the nitro group to the aniline without debrominating the aryl ring.

Synthesis_Scheme SM1 Methyl 5-fluoro- 2-nitrobenzoate Int1 Nitro-Ether Intermediate SM1->Int1 Step 1: K2CO3, DMF 80°C, SNAr SM2 4-Bromo- 3-fluorophenol SM2->Int1 Product Methyl 2-amino-5-(4-bromo- 3-fluorophenoxy)benzoate Int1->Product Step 2: Fe, NH4Cl EtOH/H2O, Reflux

Figure 2: Two-step synthetic pathway ensuring regioselectivity and halogen preservation.

Step 1: SNAr Coupling

Objective: Attach the phenoxy tail to the benzoate core.

  • Reagents:

    • Methyl 5-fluoro-2-nitrobenzoate (1.0 equiv)[3]

    • 4-Bromo-3-fluorophenol (1.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3][4]

    • Solvent: N,N-Dimethylformamide (DMF) or NMP.

  • Procedure:

    • Charge a reaction vessel with Methyl 5-fluoro-2-nitrobenzoate and 4-Bromo-3-fluorophenol in DMF (5-10 volumes).

    • Add K₂CO₃ in a single portion.

    • Heat the mixture to 80°C under nitrogen atmosphere.

    • Monitor by HPLC/TLC until the starting fluoride is consumed (< 2%).

    • Workup: Cool to room temperature. Pour into ice-water (20 volumes) to precipitate the nitro-ether intermediate. Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Step 2: Chemoselective Nitro Reduction

Critical Control Point: Avoid catalytic hydrogenation (H₂/Pd-C) as it poses a high risk of debromination (removing the critical Br atom). Use Iron/Ammonium Chloride or Zinc/Acetic Acid.

  • Reagents:

    • Nitro-Ether Intermediate (from Step 1)

    • Iron Powder (Fe) (5.0 equiv) - Must be fine mesh.

    • Ammonium Chloride (NH₄Cl) (5.0 equiv)

    • Solvent: Ethanol / Water (3:1 ratio).

  • Procedure:

    • Dissolve the Nitro-Ether intermediate in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 78°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

    • Monitor by HPLC for the disappearance of the nitro peak and appearance of the amine peak.

    • Workup:

      • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

      • Concentrate the filtrate to remove ethanol.

      • Extract the aqueous residue with Ethyl Acetate (3x).

      • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient) if high purity (>99%) is required.

Quality Control & Analytics

Trustworthy data is the bedrock of drug development. The following analytical methods ensure the intermediate meets the stringent requirements for downstream coupling.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Acceptance Criteria:

    • Purity: ≥ 98.0% (Area %).[6]

    • Debrominated Impurity: ≤ 0.1%.

    • Regioisomer Impurity: ≤ 0.5%.

1H NMR Interpretation (DMSO-d6)

Verify the structure by assigning these key resonances:

  • Amino Group (-NH₂): Broad singlet, typically δ 5.0–6.5 ppm (exchangeable).

  • Methyl Ester (-OCH₃): Singlet, δ ~3.7–3.8 ppm.

  • Aromatic Core (Benzoate): Look for the specific coupling pattern of the 1,2,5-trisubstituted ring (d, dd, d).

  • Phenoxy Ring: Look for the characteristic splitting of the 3-fluoro-4-bromo system.

QC Workflow Diagram

QC_Workflow cluster_Tests Analytical Battery Sample Crude Product HPLC HPLC Purity (Target >98%) Sample->HPLC MS LC-MS (Confirm M+H) Sample->MS NMR 1H NMR (Structure Verification) Sample->NMR Decision Pass Criteria? HPLC->Decision MS->Decision NMR->Decision Release Release for Next Step Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Sample

Figure 3: Quality Control decision tree for intermediate release.

Safety & Handling

  • Iron Powder: Fire hazard if dry and fine. Keep wet during disposal.

  • Halogenated Phenols: Toxic and corrosive. Use proper PPE (gloves, goggles, face shield).

  • Waste Disposal: The aqueous waste from the iron reduction contains iron salts and must be disposed of according to heavy metal waste regulations.

References

  • BeiGene, Ltd. (2015). Polyfluorinated compounds acting as Bruton's Tyrosine Kinase Inhibitors. WO Patent 2015/165279. Link

  • BeiGene, Ltd. (2017).[7] Pharmaceutical compositions and their use for treatment of cancer and autoimmune diseases. WO Patent 2017/218844. Link

  • PubChem Compound Summary. (2023). Methyl 2-amino-5-bromo-3-fluorobenzoate (Analogous Structure). National Center for Biotechnology Information. Link

  • BenchChem. (2025).[8] Application Notes for Synthesis of Zanubrutinib Intermediates. Link

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Fluorinated Phenoxybenzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of fluorinated phenoxybenzoate intermediates. These structural motifs are critical in modern medicinal and agrochemical development, with the carbon-fluorine bond often enhancing metabolic stability and binding affinity.[1][2] However, transitioning their synthesis from the bench to a multi-kilogram scale introduces significant challenges related to reaction control, safety, and purification.[3][4] This guide explains the underlying chemical principles, provides a detailed and robust scale-up protocol, and outlines the necessary in-process controls and safety measures to ensure a successful and safe synthesis campaign.

Mechanistic Principles & Synthetic Strategy Selection

The formation of the diaryl ether bond in phenoxybenzoates is typically achieved via two primary synthetic routes: Nucleophilic Aromatic Substitution (SNA_r_) and the Ullmann Condensation. The choice of strategy is dictated by substrate availability, functional group tolerance, and scalability considerations.

Nucleophilic Aromatic Substitution (SNA_r_)

The SNA_r_ reaction is a powerful and widely used method for constructing C-O bonds. In this context, it involves the attack of a phenoxide nucleophile on a fluorinated aromatic ring, displacing the fluoride as a leaving group.[5] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carboxyl (-COOH) groups, positioned ortho or para to the fluorine atom.[6][7]

The mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the nucleophilic attack on the carbon atom bearing the fluorine, which temporarily breaks the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[7][8] The high electronegativity of the fluorine atom activates the ring towards this initial attack, making it an excellent leaving group in this specific context, despite the inherent strength of the C-F bond.[8]

Fig 1. SNA_r_ Mechanism for Phenoxybenzoate Synthesis.
Ullmann Condensation

The Ullmann Condensation is a classical copper-catalyzed method for forming aryl-aryl or aryl-ether bonds.[9] The "Ullmann-type" ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[10] While traditionally requiring harsh conditions (>150 °C), modern iterations employ ligands (e.g., picolinic acid, N,N-donor ligands) that facilitate the reaction under milder conditions, improving functional group tolerance and yields.[11] The mechanism is thought to involve the formation of an organocopper intermediate.[9]

Strategy Comparison for Scale-Up
FeatureNucleophilic Aromatic Substitution (SNA_r_)Ullmann Condensation
Activation Requires strong electron-withdrawing groups (EWGs) on the fluoro-aromatic ring.[5]More versatile; less dependent on electronic activation of the aryl halide.[9]
Catalyst Typically uncatalyzed.Requires a copper catalyst (e.g., CuI, Cu₂O, Cu-NPs).[10][12]
Conditions Moderate to high temperatures (80-150 °C).Often requires high temperatures (>150 °C), though modern ligands can lower this.[11][13]
Cost Generally lower cost due to the absence of a metal catalyst.Catalyst and ligand costs can be a factor. Potential for product contamination with residual copper.
Work-up Simpler aqueous work-up.More complex work-up often required to remove copper salts.
Safety Primary concern is thermal control of the reaction.Thermal control plus handling of metal catalysts and ligands.

For this guide, we will focus on the SNA_r_ approach due to its operational simplicity, lack of metal catalyst, and more straightforward work-up, which are highly advantageous for process scale-up.

Process Development & Scale-Up Considerations

Scaling a synthesis from the lab to a pilot or production plant requires careful consideration of factors beyond simple stoichiometry.

  • Thermal Hazard Assessment : SNA_r_ reactions can be exothermic. Before any scale-up, a reaction calorimetry study is essential to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.[3] This data is critical for designing an adequate cooling system for the chosen reactor.

  • Reagent and Solvent Selection :

    • Solvents : High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are commonly used to facilitate the reaction and achieve necessary temperatures. On a large scale, solvent selection must also consider toxicity, recovery/recycling, and cost.

    • Base : Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used to deprotonate the phenol. K₂CO₃ is often preferred for scale-up due to its lower cost.

  • Materials of Construction : While the reaction itself may not be highly corrosive, the potential generation of fluoride ions, especially during work-up under acidic conditions, can form hydrofluoric acid (HF).[14] HF is highly corrosive to standard glass-lined steel reactors.[4] Therefore, materials compatibility must be verified. For processes with a high risk of HF generation, specialized reactors (e.g., Hastelloy, Monel) or piping (e.g., PVDF) may be necessary.[3]

  • Continuous Flow Chemistry : For highly energetic or hazardous fluorination reactions, continuous flow processing offers significant safety and efficiency advantages over batch synthesis.[15] Flow reactors provide superior heat transfer, precise temperature control, and minimize the volume of hazardous material present at any given time, making it a valuable technology for industrial-scale fluorination.[16][17]

Detailed Scale-Up Protocol: Synthesis of Ethyl 4-(3-fluorophenoxy)benzoate via SNA_r_

This protocol describes a representative 1 kg scale synthesis. Caution : This procedure must be performed by trained personnel in a controlled environment (e.g., a walk-in fume hood or a designated pilot plant bay) with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentM.W.QuantityMolesMolar Eq.
Ethyl 4-fluorobenzoate154.151.00 kg6.491.0
3-Fluorophenol112.100.80 kg7.141.1
Potassium Carbonate (K₂CO₃), fine powder138.211.34 kg9.701.5
N,N-Dimethylformamide (DMF)-5.0 L-5 vol
Toluene-5.0 L-For work-up
Deionized Water-15.0 L-For work-up
Equipment
  • 20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle or jacketed system for precise temperature control.

  • Addition funnel or pump for controlled liquid addition.

  • Appropriate filtration equipment (e.g., Nutsche filter).

  • Vacuum oven for drying.

Step-by-Step Protocol
  • Reactor Setup & Inerting :

    • Ensure the reactor is clean, dry, and passivated.

    • Charge the potassium carbonate (1.34 kg) and DMF (5.0 L) into the reactor.

    • Begin stirring and purge the reactor headspace with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging :

    • Charge the 3-fluorophenol (0.80 kg) into the reactor.

    • Charge the ethyl 4-fluorobenzoate (1.00 kg) into the reactor.

  • Reaction Execution :

    • With continued stirring under a nitrogen atmosphere, slowly heat the reaction mixture to 120-125 °C.

    • Maintain the temperature in this range and monitor the reaction progress by HPLC (see Section 4.2). The reaction is typically complete in 8-12 hours.

  • Reaction Work-up & Isolation :

    • Once the reaction is complete (starting material <1% by HPLC), cool the mixture to 40-50 °C.

    • Slowly add deionized water (10.0 L) to the reactor, maintaining the temperature below 60 °C to quench the reaction and dissolve inorganic salts.

    • Add toluene (5.0 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer to waste.

    • Wash the remaining organic layer with deionized water (2 x 2.5 L).

    • Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude product as an oil or semi-solid.

  • Purification (Crystallization) :

    • Transfer the crude product to a suitable crystallization vessel.

    • Add a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) and heat until a clear solution is obtained.

    • Slowly cool the solution to 0-5 °C to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize yield.

    • Isolate the solid product by filtration.

    • Wash the filter cake with a small amount of cold crystallization solvent.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

In-Process Controls & Analytical Protocols

Robust analytical monitoring is key to a reproducible and successful scale-up.[18]

Thin-Layer Chromatography (TLC)
  • Purpose : Rapid, qualitative monitoring of reaction progress.

  • Protocol :

    • Plate : Silica gel 60 F₂₅₄.

    • Mobile Phase : 30% Ethyl Acetate in Hexanes (adjust as needed).

    • Sample Prep : Withdraw a small aliquot (~0.1 mL) from the reaction, quench with water, extract with ethyl acetate, and spot the organic layer.

    • Visualization : UV light (254 nm). The product should have a different R_f_ value than the starting materials.

High-Performance Liquid Chromatography (HPLC)
  • Purpose : Quantitative analysis of reactant consumption and product formation.

  • Protocol :

    • Column : C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic or gradient elution with acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate : 1.0 mL/min.

    • Detector : UV at 254 nm.

    • Analysis : The reaction is considered complete when the peak area of the limiting reagent (ethyl 4-fluorobenzoate) is less than 1% of the total peak area.

Product Characterization
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the final product. The ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atoms.[19]

  • FTIR Spectroscopy : Used to confirm functional groups. Key stretches include the ester carbonyl (C=O) around 1720 cm⁻¹ and the C-O-C ether stretch around 1240 cm⁻¹.[20]

  • Mass Spectrometry (GC-MS or LC-MS) : Confirms the molecular weight of the product and helps identify any impurities.[21]

Overall Process Workflow & Troubleshooting

The entire scale-up process can be visualized as a logical flow from starting materials to the final, purified intermediate.

Workflow RM Raw Material QC (Ethyl 4-fluorobenzoate, 3-Fluorophenol) Reactor Reactor Charging & Inerting (K2CO3, DMF, Phenol, Benzoate) RM->Reactor Reaction Controlled Heating & Reaction (120-125 °C, 8-12h) Reactor->Reaction IPC In-Process Control (HPLC/TLC Monitoring) Reaction->IPC Workup Aqueous Work-up (Quench, Extraction, Solvent Swap) IPC->Workup If Reaction Complete Isolation Crude Product Isolation (Solvent Evaporation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalQC Final Product QC (NMR, HPLC, MS, FTIR) Drying->FinalQC Product Purified Intermediate FinalQC->Product If Passes Specs

Fig 2. General Workflow for Scale-Up Synthesis.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Stalled or Slow Reaction 1. Insufficient temperature. 2. Inactive or wet base (K₂CO₃). 3. Wet solvent (DMF).1. Verify thermocouple accuracy and ensure the setpoint is reached. 2. Use freshly dried, finely powdered K₂CO₃. 3. Use anhydrous grade DMF.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up (emulsion formation). 3. Inefficient crystallization.1. Extend reaction time or slightly increase temperature (monitor impurity profile). 2. Add brine during washes to break emulsions. 3. Optimize crystallization solvent system; ensure slow cooling.
High Impurity Levels 1. Reaction temperature too high, causing side reactions. 2. Insufficient purification.1. Lower reaction temperature and extend time. 2. Perform a second crystallization or consider a silica gel plug filtration for the crude material.
Product Fails to Crystallize 1. Product is an oil at room temperature. 2. High level of impurities inhibiting crystallization.1. Attempt purification by vacuum distillation if thermally stable.[22] 2. Purify via column chromatography on a small scale to obtain seed crystals, then re-attempt crystallization.

References

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Retrieved from [Link]

  • Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry. Retrieved from [Link]

  • Gemoets, H., et al. (2016). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. Retrieved from [Link]

  • Gustafsson, T., Gilmour, R., & Seeberger, P. H. (2008). Fluorination reactions in microreactors. Chemical Communications. Retrieved from [Link]

  • Lee, E., & Hooker, J. M. (2016). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of chemical research, 49(8), 1625–1634. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Al-Aroli, M., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(19), 11253–11259. Retrieved from [Link]

  • Séché Environnement. (n.d.). Purification of synthesis intermediates. Retrieved from [Link]

  • Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Retrieved from [Link]

  • Shan, G., et al. (2011). Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay. ResearchGate. Retrieved from [Link]

  • ScienceDaily. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • Toption Instrument Co., Ltd. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]

  • Shteingarts, V. D., & Zibinsky, M. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Biooils. (2016). Purification of bio-based chemicals on an industrial scale. Retrieved from [Link]

  • Shan, G., et al. (2011). Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay. PubMed. Retrieved from [Link]

  • van Berkel, W. J. H., et al. (2006). Techniques for Enzyme Purification. Wageningen University & Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications a, Scale-up experiments. b, Product.... Retrieved from [Link]

  • Brun, M. W., et al. (2020). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology, 1(3), 203-209. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Mini-reviews in organic chemistry, 9(1), 57–71. Retrieved from [Link]

  • Gil, J., & C. C. (2017). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 165, 435-450. Retrieved from [Link]

  • Wang, Y., et al. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Retrieved from [Link]

  • Viswanathan, K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Longdom Publishing. (2023). Techniques for Effective Substance Isolation and Purification in Separation Processes. Retrieved from [Link]

  • Weng, Z., et al. (2012). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Analytical and bioanalytical chemistry, 403(5), 1395–1403. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of Methyl 2-nitro-5-(4-bromo-3-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-RED-2024-BFB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to reduce the nitro group of Methyl 2-nitro-5-(4-bromo-3-fluorophenoxy)benzoate to its corresponding aniline.

The Critical "Yield Trap": This substrate contains three functionalities sensitive to standard reduction conditions:

  • Aryl Bromide: Highly susceptible to oxidative addition by Palladium (dehalogenation).

  • Methyl Ester: Susceptible to hydrolysis (strong base/acid) or transesterification (wrong solvent).

  • Diaryl Ether: Generally stable, but can cleave under harsh acidic conditions at high temperatures.

Recommendation: Stop using standard Catalytic Hydrogenation (


 + Pd/C). It is the primary cause of low yields due to competing hydrodehalogenation (stripping the bromine).

Primary Solution: Switch to Iron-Mediated Reduction (Fe/NH


Cl) .
Secondary Solution:  Use Sulfided Platinum on Carbon (Pt(S)/C)  if hydrogenation is mandatory.

Module 1: Troubleshooting & Diagnostics

Issue 1: "I'm seeing a mass of [M-80] or [M-79] in my LCMS."
  • Diagnosis: Hydrodehalogenation. You are stripping the bromine atom.

  • Cause: You are likely using Palladium on Carbon (Pd/C) with Hydrogen.[1][2][3] Pd is excellent at inserting into C-Br bonds, replacing the bromine with hydrogen.

  • Fix: Switch to a Chemoselective Dissolving Metal Reduction (Protocol A below). If you must use hydrogenation, you must poison the catalyst (Protocol B).

Issue 2: "The reaction stalls at the hydroxylamine intermediate (M+16)."
  • Diagnosis: Incomplete Reduction cycle.

  • Cause:

    • Fe/Zn: Inadequate mixing. These are heterogeneous surface reactions. If the metal clumps, the reaction stops.

    • Temperature: Reaction temperature is too low (<60°C). The reduction of the hydroxylamine to the amine has a higher activation energy than the initial nitro reduction.

  • Fix: Increase agitation (mechanical stirring recommended for >5g scales) and ensure temperature is maintained at reflux (70-80°C). Add a fresh portion of activated metal.

Issue 3: "My yield is good, but I lose it all during workup (Emulsions/Sludge)."
  • Diagnosis: Iron Hydroxide Gelation.

  • Cause: Iron salts form gelatinous iron(III) hydroxide precipitates at neutral/basic pH, which trap your hydrophobic product.

  • Fix: Filter the reaction mixture while hot through a Celite pad. Wash the cake copiously with hot Ethyl Acetate. Do not let the filter cake dry out completely before washing.

Module 2: Decision Logic & Workflows

Visualizing the Pathway to Success

The following diagram illustrates the critical decision points to avoid yield loss.

ReductionLogic Start Substrate: Methyl 2-nitro-5-(4-bromo-3-fluorophenoxy)benzoate MethodChoice Select Reduction Method Start->MethodChoice PdC Standard H2 + Pd/C MethodChoice->PdC Standard Protocol FeNH4Cl Fe / NH4Cl (EtOH/H2O) MethodChoice->FeNH4Cl Recommended PtS H2 + Sulfided Pt/C MethodChoice->PtS Alternative (Cleanest) ResultFail FAILURE: Debromination (Product Loss) Yield < 40% PdC->ResultFail C-Br Cleavage Workup Workup Critical Step: Hot Celite Filtration FeNH4Cl->Workup ResultSuccess SUCCESS: Intact Bromide & Ester Yield > 85% PtS->ResultSuccess Workup->ResultSuccess Removes Fe Sludge

Figure 1: Strategic decision tree for selecting the reduction method. Note that standard Pd/C leads to failure due to debromination.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Fe / NH Cl)

Best for: High chemoselectivity, low cost, preserving the Bromide and Ester.

Mechanism: Iron functions as a single-electron transfer agent. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent ester hydrolysis (which would occur with strong HCl).

Materials:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)[2][4]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate in Ethanol. Add Water and solid Ammonium Chloride.

  • Activation: Add the Iron powder in one portion.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Tip: The reaction is heterogeneous.[5] If the iron settles, the reaction stops. Stir fast!

  • Monitoring: Check TLC/LCMS after 1 hour. Look for the disappearance of the Nitro peak. If Hydroxylamine (M+16) persists, continue refluxing.

  • Workup (The Critical Step):

    • Prepare a Büchner funnel with a pad of Celite.[6]

    • While the reaction is still hot , filter the suspension through the Celite.

    • Wash the filter cake with hot Ethyl Acetate (3x volume of reaction).

    • Concentrate the filtrate.[2][3][7]

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over

      
      , and concentrate.[3]
      

Expected Yield: 85-95%

Protocol B: The "Clean Alternative" (Sulfided Pt/C)

Best for: Scale-up, avoiding iron waste, clean impurity profile.

Mechanism: Sulfur poisons the catalyst surface, dramatically reducing its activity towards hydrogenolysis (breaking C-Br bonds) while retaining activity for Nitro reduction.

Materials:

  • Substrate (1.0 equiv)

  • 5% Sulfided Platinum on Carbon (Pt(S)/C) (2-5 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate or THF (Avoid Methanol to prevent transesterification risks)

  • Hydrogen Gas (Balloon or 1-3 bar)

Step-by-Step:

  • Preparation: Dissolve substrate in Ethyl Acetate.

  • Catalyst Addition: Carefully add Pt(S)/C under an inert atmosphere (Nitrogen purge).

  • Hydrogenation: Purge vessel with

    
    . Stir under 
    
    
    
    atmosphere (balloon pressure is usually sufficient) at Room Temperature .
  • Monitoring: Reaction is usually slower than Pd/C. Allow 4-12 hours.

  • Workup: Filter through Celite to remove catalyst.[2] Concentrate filtrate.[2][3][7]

Expected Yield: 90-98%

Module 4: Comparative Data Analysis

The following table summarizes why the Iron method is preferred over others for this specific halo-ester scaffold.

MethodReagentYield PotentialC-Br IntegrityEster IntegrityNotes
Rec. Fe / NH

Cl
High (90%) Excellent Excellent Mild pH prevents hydrolysis. Best balance.
Alt.Zn / NH

Cl
High (85%)GoodGoodRisk of N-hydroxylamines if temp is too low.
Avoid

+ Pd/C
Low (<40%)Poor ExcellentMajor debromination side-products.
AvoidSnCl

/ HCl
Med (70%)ExcellentRisk Strong acid may hydrolyze ester or cleave ether.
Alt.

+ Pt(S)/C
High (95%)ExcellentExcellentCatalyst is expensive but workup is cleanest.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Zinc instead of Iron? A: Yes. Zinc with Ammonium Chloride works via a similar mechanism.[8] However, Zinc is more reactive and can sometimes lead to N-hydroxylamine accumulation if not heated sufficiently. Iron is generally more reliable for driving the reaction all the way to the amine without over-reducing the halides.

Q: Why not use Sodium Dithionite (


)? 
A:  Dithionite is a valid option, but it requires basic conditions (often 

or NaOH) to solubilize the reagent effectively. This high pH puts your methyl ester at risk of hydrolysis to the carboxylic acid. Fe/

Cl is pH neutral/slightly acidic, protecting the ester.

Q: I used Methanol and now I see a different ester mass. What happened? A: You experienced Transesterification . If you use Methanol with a catalyst (especially Lewis acids like SnCl2 or Fe salts), the methyl ester might exchange. Since your target is a methyl ester, Methanol is actually safe in this specific case. However, if your target were an Ethyl ester, you would strictly use Ethanol.

Q: How do I remove the color from the Iron reaction? A: The crude product from iron reduction often carries a brown/orange tint from iron salts. Passing the crude organic solution through a short plug of Silica Gel usually removes these inorganic impurities effectively.

References

  • Ramadas, K., & Srinivasan, N. (1992).[7] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for the Chemoselective Reduction of Nitro Compounds. Synthetic Communications.

  • BenchChem. (2025).[2][3] Protocol 2: Reduction of an Aromatic Nitro Compound using Iron in Acidic Medium. BenchChem Technical Protocols.

  • Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (Discussing the limitations of Pd/C and alternatives).

  • Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe) Conditions and Mechanisms.

  • Sigma-Aldrich. (2024). Platinum, sulfided, on carbon: Product Specification and Catalytic Application for Halo-Nitro Reduction.

Sources

Technical Support Center: Troubleshooting Solubility of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses common solubility challenges encountered with Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate when using Dimethyl Sulfoxide (DMSO) as a solvent. As a compound with a complex aromatic structure, achieving a stable, homogenous solution is critical for experimental reproducibility and data integrity. This document provides in-depth troubleshooting protocols, explains the underlying chemical principles, and offers field-proven insights to guide researchers, scientists, and drug development professionals.

Our approach is built on a foundation of scientific integrity, providing you with not just steps to follow, but the reasoning behind them. Every recommendation is designed to be a self-validating part of your experimental workflow, ensuring you can trust your results.

Frequently Asked Questions (FAQs)

Q1: I've added the standard volume of DMSO to my vial of this compound, but the compound isn't dissolving completely. What is the first thing I should do?

A1: Immediate and complete dissolution is not always guaranteed, especially with complex organic molecules. The first step is to ensure you are providing enough energy to overcome the compound's crystal lattice energy. Gentle agitation is the primary, non-invasive method to facilitate this.

  • Initial Action: Vortex the solution at room temperature for 1-2 minutes.

  • Next Step: If particulates remain, allow the vial to rotate on a tube rotator or shaker at a moderate speed for 15-30 minutes at ambient temperature.

  • Rationale: The mechanical agitation increases the interaction between the solvent (DMSO) and the solute molecules, accelerating the dissolution process without introducing potentially degrading factors like heat.

Q2: After vortexing, some solid material is still visible. Is it safe to heat the solution to improve solubility?

A2: Yes, gentle heating is a standard and often necessary step for dissolving challenging compounds in DMSO. However, it must be done with caution. Many complex small molecules can be sensitive to high temperatures, which can lead to degradation.

  • Recommended Protocol: Warm the solution in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the vial during this period.

  • Causality: Increasing the temperature provides the necessary kinetic energy for the DMSO molecules to break apart the intermolecular forces holding the compound in its solid, crystalline state. Using a controlled temperature of 37°C is generally considered safe for most compounds and prevents thermal degradation that can occur at higher temperatures.

Q3: I managed to dissolve the compound with gentle heating, but a precipitate formed after it cooled to room temperature. What does this mean and how can I fix it?

A3: This phenomenon indicates that you have created a supersaturated solution. At the elevated temperature, the solubility limit of the compound in DMSO was higher. As the solution cooled, the solubility decreased, and the excess compound crashed out of the solution.

  • Immediate Solution: Re-heat the solution to 37°C to re-dissolve the precipitate.

  • Long-Term Strategy: The formation of a precipitate upon cooling suggests that the stock concentration is too high for stable storage at room temperature or 4°C. You have two primary options:

    • Work with a freshly prepared, warm solution: If your experimental protocol allows, you can prepare the stock solution immediately before use and add it to your assay media while it is still warm and fully dissolved.

    • Lower the stock concentration: The most robust solution is to prepare a new stock solution at a lower concentration (e.g., if you were aiming for 20 mM, try preparing a 10 mM stock). This is often the best practice for ensuring long-term stability and accurate downstream dilutions.

Q4: Can I use sonication to help dissolve my compound?

A4: Sonication is another effective method for providing energy to facilitate dissolution. It uses high-frequency sound waves to create micro-cavitations in the solvent, which can be very effective at breaking up solid particles.

  • Best Practice: Use a water bath sonicator to avoid direct contact with the probe, which can generate significant localized heat. Sonicate in short bursts of 1-2 minutes, allowing the solution to rest in between to prevent overheating.

  • Caution: While generally safe, prolonged or high-energy sonication can potentially degrade sensitive compounds. It should be used judiciously after gentle vortexing and warming have failed to produce a clear solution.

Troubleshooting Workflow & Protocols

When initial dissolution fails, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and solve solubility issues.

Visual Troubleshooting Workflow

G cluster_0 Initial Dissolution Protocol cluster_1 Troubleshooting Steps cluster_2 Resolution Pathways A 1. Add calculated DMSO volume to compound vial B 2. Vortex at room temperature for 2 minutes A->B C 3. Visually inspect for undissolved particles B->C D Gentle Warming: Incubate at 37°C for 15 min with intermittent vortexing C->D Particles remain E Sonication: Use water bath sonicator in 1-2 minute bursts C->E Alternative method F Assess Solution Clarity D->F E->F G Precipitate forms upon cooling? F->G Particles remain H Solution is Clear & Stable: Proceed with experiment F->H Clear I Supersaturated Solution: - Use immediately while warm - Prepare new, lower concentration stock G->I Yes J Insoluble at Target Concentration: - Prepare a lower concentration stock - Consider co-solvent system G->J No

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Standard Dissolution & Quality Control

This protocol outlines the standard procedure for preparing a stock solution and ensuring its quality.

StepActionDetailed InstructionsRationale & Expert Notes
1 Pre-dissolution Check Confirm the purity and integrity of the compound from the Certificate of Analysis (CoA). Ensure your DMSO is anhydrous and of high purity (≥99.9%).Water is a common contaminant in DMSO and can significantly reduce its solvating power for hydrophobic compounds. Always use fresh, sealed DMSO.
2 Solvent Addition Add the calculated volume of DMSO to the vial containing the pre-weighed solid compound.It is more accurate to add solvent to a pre-weighed solid than to try and weigh out a small amount of solid to add to a fixed volume of solvent.
3 Initial Agitation Tightly cap the vial and vortex at maximum speed for 2 minutes at room temperature.This initial mechanical energy is often sufficient for many compounds and is the least harsh method.
4 Gentle Warming If solids persist, place the vial in a 37°C water bath or heating block for 15 minutes. Vortex for 10-15 seconds every 5 minutes.This controlled heat input increases molecular motion, enhancing the rate of dissolution without risking thermal degradation.
5 Visual QC After warming, hold the vial against a light source. The solution should be completely clear, with no visible particulates, cloudiness, or "swirls" of undissolved material.This is a critical quality control step. A non-homogenous stock solution will lead to inaccurate and irreproducible results in downstream assays.
6 Cooling & Stability Check Allow the solution to cool to room temperature for at least 30 minutes. Re-inspect for any precipitate formation.This step identifies supersaturated solutions that are not stable at room temperature, which is crucial for long-term storage and experimental consistency.
Data Summary: Solubility & Concentration

The solubility of a compound is a finite physical property. The table below provides a hypothetical guide for this compound based on common observations with similar molecules.

Target ConcentrationExpected Observation in DMSORecommended Action
1 mM Should dissolve readily with vortexing at room temperature.Standard Protocol.
10 mM May require gentle warming (37°C) to fully dissolve.Follow Protocol 1, including the warming step.
20 mM Likely to require warming. May form a supersaturated solution that precipitates upon cooling.Prepare fresh before each experiment or store aliquots at 37°C for short-term use. Consider preparing a 10 mM stock instead.
>20 mM High probability of being insoluble or forming an unstable supersaturated solution.Not recommended. If a higher concentration is absolutely necessary, co-solvent systems may need to be explored, but this will require extensive validation.

Advanced Troubleshooting: Chemical Considerations

Understanding the Structure-Solubility Relationship

The structure of this compound contains several features that influence its solubility:

  • Aromatic Rings: The multiple phenyl rings contribute to a flat, rigid structure, which can favor strong crystal lattice packing, making it harder for solvent molecules to break it apart.

  • Halogens (Br, F): The bromo and fluoro groups increase the molecule's hydrophobicity.

  • Polar Groups (Amino, Ester): The amino (-NH2) and methyl ester (-COOCH3) groups provide sites for hydrogen bonding, which DMSO, as a polar aprotic solvent, can interact with effectively.

Solubility is a balance. While the polar groups aid dissolution in DMSO, the large hydrophobic surface area and strong crystal packing energy present a significant challenge.

Logical Relationship Diagram

G cluster_0 Molecular Properties cluster_1 Solubility Outcome A High Crystal Lattice Energy E Requires Energy Input in DMSO (Heat, Sonication) A->E Inhibits Dissolution B Large Hydrophobic Surface Area D Poor Aqueous Solubility B->D Contributes to C Polar Functional Groups (-NH2, -COOR) C->E Aids Dissolution F Potential for Supersaturation E->F Can lead to

Caption: Factors influencing compound solubility in DMSO.

Final Recommendations

  • Always Start Low: When working with a new compound, it is prudent to prepare a lower concentration stock (e.g., 10 mM) first to confirm its solubility characteristics before attempting higher concentrations.

  • Use High-Quality DMSO: Ensure your DMSO is anhydrous and stored properly in small, sealed aliquots to prevent water absorption.

  • Document Everything: Keep detailed notes on the concentration, dissolution method (vortexing, time, temperature), and the final state of your stock solution. This information is invaluable for troubleshooting future experiments.

  • Store Properly: If you achieve a stable stock solution, store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can also cause a compound to precipitate over time.

Technical Support Center: Overcoming Steric Hindrance in 4-bromo-3-fluorophenoxy Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the common challenges associated with cross-coupling reactions involving the sterically hindered 4-bromo-3-fluorophenoxy scaffold. The presence of an ortho-fluorine atom relative to the bromine leaving group introduces significant steric and electronic challenges that can impede standard coupling protocols. This document synthesizes field-proven insights and established literature to help you navigate these complexities and achieve higher yields and reproducibility in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to coupling reactions with this challenging substrate.

Q1: Why are coupling reactions with 4-bromo-3-fluorophenoxy substrates so difficult?

A1: The difficulty arises from a combination of steric and electronic factors. The fluorine atom at the 3-position acts as a bulky ortho-substituent, creating significant steric hindrance around the carbon-bromine bond.[1] This bulkiness can impede the initial, crucial step in many palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl bromide to the Pd(0) catalyst.[2][3] Furthermore, the electron-withdrawing nature of fluorine can influence the electronics of the aromatic ring, affecting catalyst reactivity.

Q2: What is the single most critical parameter to optimize for these reactions?

A2: The choice of ligand is paramount. The ligand's properties dictate the steric and electronic environment of the palladium catalyst, which in turn governs its activity and stability.[4][5] For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally the most effective.[6] These ligands promote the formation of a monoligated, 12-electron palladium intermediate (L1Pd), which is often the catalytically active species and is less sterically encumbered, facilitating oxidative addition.[4]

Q3: Which type of cross-coupling reaction—Suzuki-Miyaura or Buchwald-Hartwig—is better suited for this substrate?

A3: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) can be successfully performed, but both require careful optimization. The "better" choice depends entirely on the desired final product. Buchwald-Hartwig reactions can be particularly sensitive to steric hindrance around the palladium center during the transmetalation step.[2] However, significant advances in ligand design have provided robust catalysts for both transformations, even with challenging substrates.[6][7]

Q4: How do I choose the right catalyst system (Palladium Precursor + Ligand)?

A4: The optimal system is found through screening, but a logical starting point is crucial.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) species.[8][9] For increased reliability and air stability, consider using modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts), which rapidly generate the active LPd(0) catalyst upon exposure to a base.[10]

  • Ligand Selection: Focus on bulky, electron-rich biaryl monophosphine ligands. Dialkylbiaryl phosphine ligands have proven widely applicable for hindered substrates.[6] Ligands like SPhos, XPhos, and RuPhos are excellent starting points for screening due to their proven efficacy in coupling ortho-substituted aryl halides.[6][10][11][12]

Q5: Can I use alternative methods if palladium-catalyzed coupling fails?

A5: Yes. For C-O bond formation (diaryl ethers), copper-catalyzed Ullmann-type reactions can be effective for hindered substrates and may be worth exploring if Pd-catalyzed methods are unsuccessful.[13][14] For specific ether formations, the phenolic Mitsunobu reaction, particularly when enhanced with sonication, can overcome steric limitations.[15]

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem Potential Causes Recommended Solutions
Low or No Conversion of Starting Material 1. Inefficient Oxidative Addition: The steric bulk of the ortho-fluorine is preventing the catalyst from accessing the C-Br bond.[16] 2. Inactive Catalyst: The Pd(0) species has been deactivated by oxygen or impurities, or the pre-catalyst was not properly activated.[17] 3. Suboptimal Conditions: The reaction temperature is too low, or the base is not effective.[16][18]1. Optimize the Ligand: Screen bulky, electron-rich ligands. Start with SPhos or XPhos. A higher catalyst and ligand loading (2-5 mol% Pd) may be necessary.[6][12] 2. Ensure Inert Conditions: Use high-purity, anhydrous, and degassed solvents. Perform the reaction under a strict argon or nitrogen atmosphere.[16][17] 3. Adjust Reaction Conditions: Gradually increase the temperature in 10 °C increments (typically 100-120 °C is effective).[12] Screen different bases; strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃ (for Suzuki) or NaOtBu, LHMDS (for Buchwald-Hartwig) are often required.[3][17]
Formation of Dehalogenated Byproduct 1. β-Hydride Elimination: This can occur from certain intermediates in the catalytic cycle, especially if the desired coupling is slow. 2. Presence of Water/Protic Sources: Water can lead to protodeboronation of the boronic acid partner (in Suzuki reactions) or protonolysis of other intermediates.[19]1. Use Strictly Anhydrous Conditions: Oven-dry all glassware and use high-purity anhydrous solvents. Ensure the base is anhydrous.[16] 2. Choose a Bulky Ligand: Bulky ligands can accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[19] 3. Base Selection: In some cases, a weaker base or a phosphate base may suppress dehalogenation compared to carbonates or hydroxides.
Formation of Homocoupled Byproduct 1. Suzuki Reaction: Two molecules of the boronic acid coupling partner react. 2. Reaction Conditions: This is often exacerbated by high temperatures or certain catalyst/ligand combinations.[17]1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. 2. Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.[17] 3. Lower Catalyst Loading: Once initial success is achieved, try reducing the palladium loading, as excess catalyst can sometimes promote homocoupling.
Reaction Fails to Reproduce 1. Reagent Quality: Inconsistent purity of starting materials, solvents, or base.[20] 2. Atmospheric Control: Variable levels of oxygen or moisture in the reaction setup. 3. Procedural Inconsistency: Minor changes in setup, degassing technique, or heating.[20][21]1. Standardize Reagents: Use reagents from the same batch and verify their purity. Purify solvents if necessary.[20] 2. Rigorous Inert Technique: Use a consistent method for degassing solvents (e.g., freeze-pump-thaw for 3 cycles) and maintaining an inert atmosphere (e.g., use of a Schlenk line or glovebox).[22] 3. Use a Pre-catalyst: Employing a stable, well-defined palladacycle pre-catalyst can significantly improve reproducibility compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Part 3: Data & Visualization
Comparative Table of Recommended Catalyst Systems

The following table summarizes promising starting points for catalyst system optimization for sterically hindered aryl bromides.

LigandPalladium PrecursorRecommended Base(s)Solvent(s)Typical Temp. (°C)Key Advantages & Considerations
SPhos Pd(OAc)₂, Pd₂(dba)₃, SPhos G3/G4 PrecatalystK₃PO₄, Cs₂CO₃ (Suzuki)[17]; NaOtBu (Buchwald)Toluene, Dioxane100 - 110Excellent general-purpose ligand for hindered substrates; often provides high yields where other ligands fail.[6]
XPhos Pd(OAc)₂, Pd₂(dba)₃, XPhos G3/G4 PrecatalystK₃PO₄, Cs₂CO₃ (Suzuki); NaOtBu, LHMDS (Buchwald)[11]Toluene, Dioxane, THF90 - 110Very bulky and electron-rich; highly effective for challenging couplings including aryl chlorides and hindered systems.[23]
RuPhos Pd(OAc)₂, Pd₂(dba)₃, RuPhos G3 PrecatalystK₃PO₄, Cs₂CO₃ (Suzuki); K₂CO₃, NaOtBu (Buchwald)Toluene, Dioxane80 - 110Particularly effective for hindered amine coupling partners in Buchwald-Hartwig amination.[10]
BrettPhos Pd(OAc)₂, Pd₂(dba)₃, BrettPhos G3 PrecatalystK₃PO₄, Cs₂CO₃, LHMDS[11]Toluene, Dioxane80 - 100Useful for coupling primary and secondary amines, including those with protic functional groups.[11]
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the Suzuki-Miyaura reaction. For substrates like 4-bromo-3-fluorophenoxy, the initial Oxidative Addition step is often the rate-limiting and most challenging phase due to steric hindrance.

Suzuki_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Sterically Hindered Step) Pd0->OxAdd Complex1 Ar-Pd(II)L(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)L(R) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-R (Product) Product->RedElim ArX Ar-X (Substrate) (4-bromo-3-fluorophenoxy) ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal caption_node The ortho-fluoro group hinders the approach of the Pd(0) catalyst.

Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered step.

Troubleshooting Workflow

Use this decision tree to systematically address low-yielding reactions.

Troubleshooting_Workflow start Start: Low or No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm optimize_ligand Step 1: Optimize Ligand - Screen bulky ligands (SPhos, XPhos) - Increase catalyst/ligand loading (2-5%) check_sm->optimize_ligand No side_products Analyze Side Products (Dehalogenation, Homocoupling) check_sm->side_products Yes optimize_conditions Step 2: Optimize Conditions - Increase temperature (100-120°C) - Screen stronger bases (K₃PO₄, NaOtBu) optimize_ligand->optimize_conditions success Success: Improved Yield optimize_conditions->success inert_tech Step 3: Improve Inert Technique - Use anhydrous, degassed solvents - Ensure rigorous Ar/N₂ atmosphere side_products->inert_tech inert_tech->success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Part 4: Experimental Protocols

The following are generalized, robust starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 4-bromo-3-fluorophenoxy derivatives. Note: These are starting points and may require optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or in a glovebox.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the C-C bond formation between a 4-bromo-3-fluorophenoxy derivative and an arylboronic acid.

  • Reagents & Equipment:

    • 4-bromo-3-fluorophenoxy substrate (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

    • Palladium(II) Acetate (Pd(OAc)₂; 0.02 eq., 2 mol%)

    • SPhos (0.04 eq., 4 mol%)

    • Anhydrous, degassed 1,4-Dioxane or Toluene

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add the 4-bromo-3-fluorophenoxy substrate, arylboronic acid, and K₃PO₄.

    • In a separate vial (ideally in a glovebox), weigh Pd(OAc)₂ and SPhos and briefly mix with a small amount of the reaction solvent.

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe (to a concentration of ~0.1 M with respect to the limiting reagent).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the C-N bond formation between a 4-bromo-3-fluorophenoxy derivative and a primary or secondary amine.

  • Reagents & Equipment:

    • 4-bromo-3-fluorophenoxy substrate (1.0 eq.)

    • Amine coupling partner (1.2 eq.)

    • Sodium tert-butoxide (NaOtBu; 1.5 eq.)

    • Pd₂(dba)₃ (0.015 eq., 1.5 mol%)

    • XPhos (0.04 eq., 4 mol%)

    • Anhydrous, degassed Toluene

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • Important: If working outside a glovebox, add the solid reagents first. Add NaOtBu to the Schlenk flask, followed by the 4-bromo-3-fluorophenoxy substrate, Pd₂(dba)₃, and XPhos. The base should not be in prolonged contact with the catalyst without solvent.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene via syringe (~0.1 M).

    • Add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

References
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]

  • Wu, K., & Doyle, A. G. (2017). A new strategy for ligand design may enable challenging metal-catalyzed cross couplings reactions. Nature Chemistry. Available at: [Link]

  • Singh, R. P., & Singh, V. K. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23833–23844. Available at: [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Cross-Coupling and C-H Functionalization. Available at: [Link]

  • Singh, R. P., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department. Available at: [Link]

  • Garg, N. K. (2019). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. Available at: [Link]

  • Sloan, K. B., et al. (2003). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. Chemistry Department. Available at: [Link]

  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

Sources

Stability of methyl ester group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl Ester Hydrolysis Guide Ticket ID: ME-HYD-001 Subject: Stability, Hydrolysis Protocols, and Troubleshooting for Methyl Esters Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl esters are among the most common protecting groups in drug discovery due to their ease of formation and generally predictable reactivity. However, "predictable" does not mean "foolproof." While stable to acidic and oxidative conditions, they are designed to be labile under basic conditions.

This guide addresses the stability profile of methyl esters during basic hydrolysis (saponification) and provides validated protocols to minimize common failure modes: racemization, elimination, and incomplete conversion.

Reaction Mechanism & Stability Logic

Understanding the mechanism is the first step in troubleshooting. Hydrolysis is not merely "adding base"; it is a nucleophilic acyl substitution.

The Stability Paradox: Methyl esters are relatively unhindered. This makes them easier to hydrolyze than t-butyl or ethyl esters (good for speed), but also more susceptible to inadvertent attack or side reactions (bad for stability).

Visualizing the Pathway: The following diagram illustrates the standard saponification pathway versus the common "Racemization Trap" that occurs if conditions are too harsh.

Saponification_Mechanism Start Methyl Ester (R-COOMe) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Enolate Enolate Formation (Alpha-Deprotonation) Start->Enolate Strong Base High Temp Tet_Inter Tetrahedral Intermediate OH_Attack->Tet_Inter Collapse Collapse & Elimination (-OMe) Tet_Inter->Collapse Acid_Salt Carboxylate Salt (R-COO-) Collapse->Acid_Salt Irreversible Deprotonation Racemate Racemized Product Enolate->Racemate

Figure 1: Mechanistic pathway showing the desired hydrolysis (blue/green) vs. the racemization risk (red).

Validated Experimental Protocols

Do not rely on a single set of conditions. Choose the protocol that matches your substrate's sensitivity.

Protocol A: The "Gold Standard" (LiOH / THF / H2O)

Best for: General substrates, mild sensitivity, avoiding harsh pH spikes.

Why LiOH? Lithium is a weaker Lewis acid than Sodium or Potassium, and LiOH is less basic than NaOH/KOH in organic solvents. The dual-solvent system ensures both the organic ester and the inorganic base are soluble.

  • Dissolution: Dissolve the methyl ester (1.0 equiv) in THF.

  • Preparation: Prepare a solution of LiOH (2.0 – 3.0 equiv) in water.

    • Ratio: Target a final solvent ratio of THF:Water (3:1 or 4:1).

  • Addition: Cool the ester solution to 0°C (ice bath). Add the LiOH solution dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

  • Validation (TLC):

    • Check: Disappearance of the non-polar ester spot.

    • Check: Appearance of a baseline spot (carboxylate salt).[2]

  • Workup:

    • Acidify carefully with 1M HCl to pH ~2–3.

    • Extract with EtOAc (x3).

    • Wash combined organics with Brine, dry over Na2SO4.

Protocol B: The "Scalpel" (Trimethyltin Hydroxide)

Best for: Highly acid/base-sensitive substrates, epimerizable centers, or complex natural products.

The Logic: This reagent operates at neutral pH.[3] It acts as a Lewis acid to activate the carbonyl, allowing hydroxide delivery without a high concentration of free base.

  • Setup: Dissolve methyl ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add Trimethyltin hydroxide (Me3SnOH) (2.0 – 5.0 equiv).

  • Heat: Heat to 60–80°C (Reflux).

    • Note: While high temp, the neutral pH prevents racemization.

  • Workup:

    • Concentrate solvent.

    • Dissolve residue in EtOAc.

    • Wash with 5% KHSO4 (removes tin byproducts) and Brine.

Protocol C: The "Green" Option (Pig Liver Esterase - PLE)

Best for: Chiral esters, avoiding all chemical reagents.

  • Buffer: Prepare Phosphate Buffer (0.1 M, pH 7–8).

  • Solubility: Dissolve ester in a minimal amount of Acetone or DMSO (max 5-10% of total volume).

  • Enzyme: Add PLE (approx. 100 units/mmol ester) suspended in the buffer.

  • Stir: Stir at RT. Monitor pH; as acid forms, pH drops. Add dilute NaOH via an autotitrator or manually to maintain pH 7.5.

Comparative Data: Base & Solvent Effects[1]

Selectivity is determined by steric bulk and electronic environment.

VariableConditionEffect on Methyl Ester HydrolysisRisk Factor
Base LiOH Moderate rate, mildest cation effect.Low risk of side reactions.
NaOH Fast rate, harsh pH.Moderate risk of emulsions/racemization.
Ba(OH)2 Fast, often used for specific selectivities.High insolubility of barium salts.
Solvent THF/H2O Excellent solubility for most organics.Phase separation can be slow if not diluted.
MeOH/H2O Homogeneous, very fast.Transesterification risk (if ester is not methyl).[1]
tBuOH Bulky solvent, suppresses side reactions.Poor solubility for salts.

Troubleshooting & FAQs

Module: Decision Tree for Failed Reactions

Troubleshooting_Tree Problem Reaction Issue Identified Slow Reaction Too Slow (>12h) Problem->Slow SideProd Side Products Formed Problem->SideProd Missing Product Missing After Workup Problem->Missing Heat Increase Temp to 50°C Slow->Heat Solvent Switch to MeOH/H2O Slow->Solvent Racem Racemization? Use LiOH at 0°C SideProd->Racem Decarb Decarboxylation? Avoid Halides (Krapcho) SideProd->Decarb Water Check Aqueous Layer (Product is Polar/Salt) Missing->Water Extract Saturate Aqueous with NaCl (Salting Out) Missing->Extract

Figure 2: Troubleshooting logic flow for common hydrolysis failures.

Frequently Asked Questions

Q: I have a methyl ester and an ethyl ester in my molecule. Can I selectively hydrolyze the methyl ester? A: Yes, usually. Methyl esters are less sterically hindered than ethyl esters.

  • Protocol: Use LiOH (1.0 equiv) at 0°C in THF/H2O. Monitor closely. The methyl ester will hydrolyze significantly faster (kinetic control).

Q: My reaction turned into a thick emulsion during extraction. What do I do? A: This is "The Soap Effect" (you literally made soap).

  • Fix 1: Add solid NaCl to saturate the aqueous layer (brine is often not enough).

  • Fix 2: Filter the mixture through a pad of Celite. The emulsion is often stabilized by fine particulates.

  • Fix 3: Add a small amount of MeOH to the organic layer to break surface tension.

Q: I see "M+14" peaks in my LCMS when using NaOH/MeOH. A: You are seeing transesterification. If you have an ethyl ester and use MeOH as a solvent with base, methoxide will swap with the ethoxide.

  • Rule: Always match the alcohol solvent to the ester (use EtOH for ethyl esters) OR use a non-nucleophilic cosolvent like THF or Dioxane.

Q: My product disappeared. The organic layer is clean, but yield is 0%. A: Your product is likely an amino acid or a very polar carboxylic acid.

  • Diagnosis: It is stuck in the aqueous layer as a zwitterion or salt.

  • Solution: Do not extract. Instead, acidify the aqueous layer to pH 2, then freeze-dry (lyophilize). Extract the solid residue with dry MeOH or Ethanol to recover the product from the inorganic salts.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism of nucleophilic acyl substitution).
  • Nicolaou, K. C., et al. (2005).[4][5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[4]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Comprehensive stability data).

  • Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[7] Organic Reactions.[1][3][8][9][10] (Enzymatic hydrolysis protocols).

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 805–822. (Decarboxylation risks).

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on downstream processing bottlenecks in drug development and materials science. 4-Bromo-3-fluorophenol (CAS: 121219-03-2) is a highly versatile halogenated building block frequently utilized in Suzuki cross-couplings, etherifications, and cyanation reactions. However, driving these reactions to absolute completion is often challenging due to steric hindrance and electronic deactivation. Consequently, researchers frequently encounter crude mixtures contaminated with unreacted starting material.

This guide provides field-proven, self-validating protocols to efficiently remove this problematic impurity from your reaction mixtures.

Part 1: Physicochemical Data & Mechanistic Context

Before selecting a purification strategy, it is critical to understand the intrinsic properties of the molecule. The electron-withdrawing inductive effects of the ortho-fluorine and meta-bromine atoms significantly alter its behavior compared to standard phenol.

Table 1: Physicochemical Properties Governing Separation

PropertyValueMechanistic Implication for Separation
Molecular Weight 191.00 g/mol Standard small molecule; elutes predictably on silica gel without size-exclusion effects.
pKa 8.40 ± 0.18Highly acidic for a phenol; requires an aqueous wash of pH > 10.4 for complete partitioning.
XLogP3 2.6Lipophilic; remains strongly partitioned in the organic phase unless fully deprotonated.
Physical State SolidCan precipitate at high concentrations; maintain sufficient solvent volumes during extraction.

Data supported by 1[1].

Part 2: Troubleshooting FAQs & Self-Validating Protocols
Q1: Why does 4-bromo-3-fluorophenol persist in the organic phase during standard mild aqueous workups?

A1: The root cause lies in the compound's acidity. The2[2], which is significantly lower than that of unsubstituted phenol (pKa ~10). A standard saturated sodium bicarbonate (NaHCO₃) wash has a pH of ~8.3. According to the Henderson-Hasselbalch equation, at pH 8.4, only 50% of the phenol is ionized. To achieve >99% partitioning into the aqueous phase, the aqueous wash must be at least 2 pH units above the pKa. Therefore, weak bases will leave substantial amounts of the lipophilic phenol dissolved in your organic layer.

Q2: What is the most efficient liquid-liquid extraction (LLE) protocol for removing bulk quantities of this unreacted phenol?

A2: For base-stable target products, a strongly alkaline wash is the most scalable approach. Industrial protocols often utilize a to completely deprotonate the unreacted bromophenol, converting it into a highly water-soluble sodium phenolate salt.

Protocol 1: Alkaline Liquid-Liquid Extraction

  • Step 1 (Dilution): Dissolve the crude reaction mixture in 4 volumes of a non-polar organic solvent (e.g., Toluene or Dichloromethane).

  • Step 2 (Alkaline Wash): Add an equal volume of 15% aqueous NaOH.

  • Step 3 (Agitation): Stir or shake vigorously for 3–5 minutes to overcome mass transfer limitations at the biphasic interface.

  • Step 4 (Separation): Allow the layers to resolve completely. The aqueous layer will contain the sodium 4-bromo-3-fluorophenolate.

  • Step 5 (Secondary Extraction): Repeat the 15% NaOH wash once more to ensure quantitative removal.

  • Step 6 (Neutralization): Wash the combined organic layers with saturated aqueous NaCl (brine) until the aqueous wash is neutral (pH ~7). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: Perform TLC on the organic layer (80:20 Hexane:EtOAc). The UV-active spot corresponding to the phenol (Rf ~0.35) should be completely absent.

LLE_Workflow Start Crude Reaction Mixture Solvent Dissolve in Toluene/DCM Start->Solvent BaseWash Wash with 15% aq. NaOH (pH > 10) Solvent->BaseWash PhaseSplit Phase Separation BaseWash->PhaseSplit AqPhase Aqueous Phase (Sodium Phenolate) PhaseSplit->AqPhase Deprotonated OrgPhase Organic Phase (Target Product) PhaseSplit->OrgPhase Neutral Neutralize Acidify & Dispose AqPhase->Neutralize Wash Brine Wash & Dry OrgPhase->Wash

Workflow for the liquid-liquid extraction of 4-bromo-3-fluorophenol using alkaline conditions.

Q3: My synthesized product is base-sensitive (e.g., contains esters). How can I remove the unreacted phenol without using 15% NaOH?

A3: If alkaline hydrolysis is a risk, LLE with harsh bases must be avoided. Instead, leverage solid-phase extraction (SPE) using a macroporous basic anion-exchange resin. The resin provides localized high pH to deprotonate the phenol, trapping it covalently as a salt on the solid support without exposing the bulk solution to aqueous hydroxide.

Protocol 2: Solid-Phase Scavenging

  • Step 1 (Preparation): Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., THF or DCM).

  • Step 2 (Resin Addition): Add 3 to 5 molar equivalents of Amberlyst® A26 (OH form) resin relative to the estimated mass of unreacted phenol.

  • Step 3 (Incubation): Stir the suspension gently at room temperature for 2 to 4 hours.

  • Step 4 (Filtration): Filter the mixture through a coarse sintered glass frit to remove the resin-bound phenol.

  • Step 5 (Washing & Concentration): Wash the resin bed with 2 volumes of fresh solvent to recover any entrained product. Evaporate the combined filtrates.

  • Self-Validation Check: Weigh the recovered product. The mass reduction should closely match the theoretical mass of the unreacted phenol calculated from the reaction conversion.

Q4: What are the best practices for separating 4-bromo-3-fluorophenol via silica gel flash chromatography?

A4: 4-Bromo-3-fluorophenol acts as a strong hydrogen-bond donor due to the polarized hydroxyl group, causing it to streak on unmodified silica gel if the solvent system is purely non-polar. To optimize this, use a non-polar to moderately polar gradient (e.g., Hexane to Ethyl Acetate) and add 1% acetic acid to the mobile phase. While seemingly counterintuitive to add acid to a phenol, a trace amount of acetic acid suppresses the ionization of the phenol on the slightly acidic silica surface, sharpening the band and preventing tailing.

Purification_Decision Q1 Is the target product base-sensitive? BaseStable No (Base-stable) Q1->BaseStable BaseSens Yes (Base-sensitive) Q1->BaseSens LLE Liquid-Liquid Extraction (15% NaOH wash) BaseStable->LLE Resin Solid-Phase Scavenging (Basic Resin) BaseSens->Resin Trace amounts Chromatography Flash Chromatography (Silica gel) BaseSens->Chromatography Bulk amounts

Decision matrix for selecting a purification strategy based on product base-sensitivity.

References
  • Guidechem. "4-Bromo-3-fluorophenol 121219-03-2 wiki".
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol".
  • New Drug Approvals. "2020 – Page 2 - New Drug Approvals: (December 19 2020)".

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation of Nitro-Phenoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the catalytic hydrogenation of nitro-phenoxybenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will delve into the nuances of achieving high-yield, chemoselective reduction of the nitro group while preserving the integrity of the phenoxy and benzoate ester functionalities. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter during your experiments.

Section 1: Foundational Principles & Reaction Pathway

Before diving into troubleshooting, it is crucial to understand the fundamental reaction pathway. The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst.

The reaction typically proceeds through a "direct" pathway involving the formation of nitroso and hydroxylamine intermediates. However, a "condensation" pathway can also occur, leading to the formation of azoxy, azo, and hydrazo compounds, which are then further reduced to the desired amine. The accumulation of intermediates, particularly hydroxylamines, can be a significant issue as they can be thermally unstable.

Diagram: Catalytic Hydrogenation Pathway of Nitroarenes

Hydrogenation_Pathway cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO2 (Nitro-Phenoxybenzoate) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +H2 Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +H2 Azoxy Ar-N(O)=N-Ar (Azoxy by-product) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 (Amino-Phenoxybenzoate) Hydroxylamine->Amine +H2 Azo Ar-N=N-Ar (Azo by-product) Azoxy->Azo +H2 Hydrazo Ar-NH-NH-Ar (Hydrazo by-product) Azo->Hydrazo +H2 Hydrazo->Amine +H2

Caption: Reaction pathways for nitroarene hydrogenation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction is incomplete, and I'm observing low conversion of the starting nitro-phenoxybenzoate. What are the likely causes and how can I fix it?

A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity:

    • Catalyst Choice: While Palladium on carbon (Pd/C) is a common choice for nitro reductions, its activity can sometimes be insufficient or lead to side reactions with sensitive substrates.[1] Consider screening other catalysts like Raney Nickel, which can be more effective in some cases.[1] For highly functionalized molecules, platinum-based catalysts, sometimes modified with additives like vanadium, can offer enhanced activity and selectivity.

    • Catalyst Loading: Inadequate catalyst loading will result in a low number of active sites for the reaction. A typical starting point for Pd/C is 5-10 mol% of the substrate. If conversion is low, a systematic increase in catalyst loading can be beneficial.

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious for poisoning noble metal catalysts.[2] Ensure the purity of all reagents and consider pre-treating your substrate if impurities are suspected.

  • Suboptimal Reaction Conditions:

    • Hydrogen Pressure: The concentration of hydrogen on the catalyst surface is directly related to the pressure.[3] If you are operating at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi or higher in a suitable pressure reactor) can significantly enhance the reaction rate.

    • Temperature: While many hydrogenations proceed at room temperature, some require thermal energy to overcome the activation barrier. A gradual increase in temperature (e.g., to 40-60 °C) can improve conversion. However, be cautious as higher temperatures can also promote side reactions.

    • Solvent and Agitation: The solvent plays a crucial role in substrate solubility and interaction with the catalyst. Common solvents include ethanol, methanol, ethyl acetate, and THF. Ensure your nitro-phenoxybenzoate is fully dissolved. Inefficient agitation can lead to poor mass transfer of hydrogen to the catalyst surface. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid-solid mixing.

Q2: I'm achieving good conversion, but I'm seeing significant amounts of by-products. How can I improve the chemoselectivity and avoid cleavage of the phenoxy or benzoate groups?

A2: This is a critical challenge with nitro-phenoxybenzoates. The primary side reactions to be concerned about are the hydrogenolysis of the aryl ether (phenoxy) C-O bond and the reduction or hydrogenolysis of the benzoate ester.

  • Preventing Hydrogenolysis of the Phenoxy Group:

    • Aryl ether C-O bonds can be susceptible to cleavage, especially with certain catalysts and under harsh conditions.[4][5]

    • Catalyst Selection: Palladium-based catalysts are generally less prone to causing aryl ether hydrogenolysis compared to nickel catalysts, especially under forcing conditions.[6] If you are using Raney Nickel and observing cleavage, switching to Pd/C or a platinum-based catalyst is a recommended first step.

    • Reaction Conditions: Avoid high temperatures and excessively high hydrogen pressures, as these conditions favor hydrogenolysis. Milder conditions are key to preserving the ether linkage.

  • Preserving the Benzoate Ester Group:

    • Fortunately, ester groups are generally stable under typical catalytic hydrogenation conditions for nitro group reduction.[7] However, some catalyst systems and conditions can lead to ester reduction, particularly to the corresponding alcohol.

    • Catalyst and Reagent Choice: Standard heterogeneous catalysts like Pd/C and Pt/C are highly selective for the nitro group over the ester. If you are using a transfer hydrogenation protocol with a hydride source, be mindful of the reagent's reducing power. For instance, while NaBH4 alone is generally not strong enough to reduce esters, its reactivity can be modified by additives.[8] A combination of NaBH4 with FeCl2 has been shown to be highly chemoselective for the reduction of nitroarenes in the presence of ester groups.[7]

Diagram: Troubleshooting Workflow for Low Selectivity

Troubleshooting_Selectivity Start Low Selectivity Observed Identify_Byproduct Identify By-product(s) (e.g., via NMR, MS) Start->Identify_Byproduct Phenol Phenol/Benzoic Acid Derivatives (Ether/Ester Cleavage) Identify_Byproduct->Phenol Other Other By-products (e.g., Azo/Azoxy compounds) Identify_Byproduct->Other Change_Catalyst Switch to a more selective catalyst (e.g., Pd/C, Pt/C, modified catalysts) Phenol->Change_Catalyst Milder_Conditions Employ Milder Conditions (Lower Temp, Lower Pressure) Phenol->Milder_Conditions Additives Consider Additives (e.g., Vanadium promoters for hydroxylamine accumulation) Other->Additives Optimize_Solvent Optimize Solvent Change_Catalyst->Optimize_Solvent Milder_Conditions->Optimize_Solvent Solution Improved Selectivity Optimize_Solvent->Solution Additives->Solution

Caption: Decision-making workflow for troubleshooting low selectivity.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the hydrogenation of nitro-phenoxybenzoates?

A: There is no single "best" catalyst as the optimal choice depends on the specific substitution pattern of your molecule. However, a good starting point is 5-10% Palladium on carbon (Pd/C) . It is widely available, relatively inexpensive, and generally shows good selectivity for nitro group reduction without affecting ester functionalities.[1] If you encounter issues with chemoselectivity, particularly dehalogenation if other halogens are present, Raney Nickel can be a good alternative, but be mindful of the potential for aryl ether cleavage under harsh conditions.[1] For complex substrates, exploring more specialized catalysts like platinum-based catalysts (e.g., Pt/C) , potentially with additives, may be necessary to achieve the desired selectivity.

Q: What are the ideal reaction conditions (solvent, temperature, pressure)?

A: A recommended starting point for optimizing the reaction is as follows:

ParameterRecommended Starting ConditionRationale
Solvent Ethanol, Methanol, or Ethyl AcetateGood solubility for many organic compounds and compatible with common catalysts.
Temperature Room Temperature (20-25 °C)Minimizes the risk of side reactions like hydrogenolysis.
Pressure 1 atm H₂ (balloon) or 50 psi in a pressure vesselAtmospheric pressure is convenient for initial screening. Higher pressure can increase the reaction rate if needed.
Catalyst Loading 5-10 mol% (e.g., for Pd/C)A good balance between reaction rate and cost.

It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of by-products.

Q: My reaction seems to stall after a certain point, or I see the formation of colored by-products. What could be happening?

A: Stalling or the appearance of color can indicate the accumulation of reaction intermediates, such as hydroxylamines, which can then lead to the formation of colored azoxy and azo compounds.[3] This can happen if the final reduction step from the hydroxylamine to the amine is slow.

To address this, you can:

  • Increase Hydrogen Pressure: This can help to push the reaction to completion by increasing the surface concentration of hydrogen on the catalyst.

  • Consider Catalyst Additives: In industrial processes, vanadium compounds are sometimes used as promoters to facilitate the reduction of the hydroxylamine intermediate.

  • Change the Catalyst: Some catalysts are more efficient at completing the final reduction step than others.

Q: Can I use transfer hydrogenation instead of hydrogen gas?

A: Yes, catalytic transfer hydrogenation is a viable alternative and avoids the need for handling high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst. These methods can be very effective and chemoselective. For example, an Fe/CaCl₂ system with a hydrogen donor has been shown to be selective for nitro group reduction in the presence of esters.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Balloon

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitro-phenoxybenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M concentration).

  • Inerting: Flush the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Chemoselective Nitro Reduction using NaBH₄-FeCl₂ [7]

  • Preparation: In a round-bottom flask, dissolve the nitro-phenoxybenzoate (1.0 eq) in a mixture of THF and water.

  • Reagent Addition: Add FeCl₂ (e.g., 1.2 eq) to the solution and stir until dissolved.

  • Reduction: Cool the mixture in an ice bath and add NaBH₄ (e.g., 4.0 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.

Section 5: References

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 2022. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 2017. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Hydrogenolysis–hydrogenation of aryl ethers: selectivity pattern. Chemical Communications, 2011. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Science, 2011. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • A review on the chemoselective hydrogenation of nitro compounds over heterogeneous catalysts. RSC Advances, 2015. [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 2025. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 2024. [Link]

  • Photocatalytic transfer hydrogenolysis of aryl ethers. Green Chemistry, 2023. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 2021. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 2024. [Link]

  • The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic, 1966. [Link]

  • Selective, nickel-catalyzed hydrogenolysis of aryl ethers. Science, 2011. [Link]

  • Hydrogen. Organic Chemistry Portal. [Link]

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Validation & Comparative

A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It explains the causal relationships behind spectral features, offering a robust framework for interpreting experimental data through the lens of established spectroscopic principles. Our objective is to provide a self-validating system of analysis, grounded in authoritative references, to ensure the unambiguous structural elucidation of this complex molecule.

Molecular Structure and Proton Environments

The first step in any spectral analysis is a thorough understanding of the molecule's structure and the unique electronic environments of its protons. This compound is comprised of two distinct, highly substituted aromatic rings linked by an ether bond, along with a methyl ester group.

The molecule possesses no plane of symmetry, rendering all eight protons chemically non-equivalent. Therefore, we anticipate a total of eight distinct signals in the ¹H NMR spectrum: three from the benzoate ring (Ring A), three from the phenoxy ring (Ring B), one from the amino group, and one from the methyl ester group.

Figure 1. Labeled proton environments.

Theoretical Prediction and Spectral Deconstruction

The chemical shift (δ) of each proton is determined by its local electronic environment; electron-donating groups (EDGs) shield protons (shift to lower ppm), while electron-withdrawing groups (EWGs) deshield them (shift to higher ppm).[1][2] The multiplicity, or splitting pattern, arises from spin-spin coupling with neighboring protons, following the n+1 rule for simple cases.[3][4] In this molecule, the analysis is complicated by long-range couplings and, critically, by heteronuclear coupling between protons and the fluorine atom on Ring B.[5]

Aliphatic and Labile Proton Signals
  • -OCH₃ (Methyl Ester): This group contains three equivalent protons with no adjacent proton neighbors. It is therefore expected to appear as a sharp singlet. Its proximity to the electron-withdrawing carbonyl and ester oxygen deshields it, placing its predicted chemical shift around 3.8-3.9 ppm .[6]

  • -NH₂ (Amino Group): These two protons are labile, meaning they can exchange with each other and with trace amounts of acidic protons (like water) in the solvent.[7] This exchange often leads to a broad singlet. Its chemical shift is highly variable depending on solvent, concentration, and temperature, but typically falls within 3.5-5.0 ppm for aromatic amines.[8] In a dry, aprotic solvent like DMSO-d₆, coupling to H-3 might be observed.

Aromatic Region: Ring A (Benzoate Moiety)

The substituents on this ring create a complex interplay of electronic effects. The amino group (-NH₂) is a strong EDG through resonance, shielding the ortho (H-3) and para (H-6) positions. The ester (-COOCH₃) is an EWG, deshielding its ortho (H-6) and meta (H-4) positions. The phenoxy group (-OAr) is an EDG.

  • H-6: This proton is ortho to the deshielding ester group and para to the shielding amino group. The EWG effect of the ester is generally dominant for the ortho position. It has one neighbor, H-4, at a meta position. Thus, it should appear as a doublet with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz). Predicted chemical shift: ~7.8-8.0 ppm .

  • H-4: This proton is meta to both the ester and amino groups but ortho to the phenoxy ether. It is coupled to H-3 (ortho) and H-6 (meta). It is expected to be a doublet of doublets. Predicted chemical shift: ~7.0-7.2 ppm .

  • H-3: Being ortho to the strongly shielding amino group, this proton is expected to be the most upfield of the Ring A protons. It is coupled to H-4 (ortho). Predicted signal: a doublet with a typical ortho-coupling constant (³JHH ≈ 8-9 Hz). Predicted chemical shift: ~6.8-6.9 ppm .

Aromatic Region: Ring B (Phenoxy Moiety)

This ring is subject to the effects of the ether oxygen (EDG), fluorine (EWG by induction, EDG by resonance), and bromine (EWG by induction, EDG by resonance). A key feature here will be H-F coupling, which can occur over multiple bonds.[9][10]

  • H-2': This proton is ortho to the ether linkage and ortho to the fluorine atom. It will be split by H-6' (meta) and by the fluorine atom (ortho, ³JHF). The ortho H-F coupling is typically significant (³JHF ≈ 7-10 Hz). The signal should be a doublet of doublets. Predicted chemical shift: ~7.1-7.3 ppm .

  • H-5': This proton is ortho to the bromine atom and meta to the fluorine atom. It is coupled to H-6' (ortho) and the fluorine atom (meta, ⁴JHF). Meta H-F coupling is smaller (⁴JHF ≈ 4-7 Hz). The signal is expected to be a doublet of doublets. Predicted chemical shift: ~7.4-7.6 ppm .

  • H-6': This proton sits between the bromine and the ether oxygen. It is coupled to H-5' (ortho), H-2' (meta), and the fluorine atom (para, ⁵JHF). Para H-F coupling is often the smallest (⁵JHF ≈ 0-3 Hz) and may not be resolved. This signal is anticipated to be the most complex, likely a triplet of doublets or a doublet of doublet of doublets. Predicted chemical shift: ~7.2-7.4 ppm .

Predicted Data Summary

The following table provides a consolidated prediction of the ¹H NMR spectrum. This serves as a comparative benchmark for the analysis of experimental data.

Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-OCH₃3.85s (singlet)-3H
-NH₂4.5 (variable)br s (broad singlet)-2H
H-36.85d (doublet)³J(H3-H4) ≈ 8.51H
H-47.10dd (doublet of doublets)³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.51H
H-67.90d (doublet)⁴J(H6-H4) ≈ 2.51H
H-2'7.20dd (doublet of doublets)³J(H2'-F) ≈ 9.0, ⁴J(H2'-H6') ≈ 3.01H
H-6'7.30ddd (doublet of dbl of dbls)³J(H6'-H5') ≈ 8.5, ⁴J(H6'-H2') ≈ 3.0, ⁵J(H6'-F) ≈ 2.01H
H-5'7.50dd (doublet of doublets)³J(H5'-H6') ≈ 8.5, ⁴J(H5'-F) ≈ 6.01H

Best Practices for High-Fidelity Data Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and the correct choice of acquisition parameters.[11][12] A flawed protocol can lead to poor resolution, inaccurate integration, and spectral artifacts, compromising the entire analysis.

Experimental Protocol: A Self-Validating Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Select a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. However, for this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The causality here is twofold: it will readily dissolve the polar compound, and its ability to form hydrogen bonds will slow the exchange rate of the -NH₂ protons, potentially allowing for their observation as a sharper peak and even resolving coupling to H-3.[7]

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[12][13]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter, which can degrade spectral resolution. The final sample height should be at least 4.5 cm.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.[14]

    • Shim the magnetic field using an automated or manual procedure to maximize its homogeneity. A good shim is validated by a sharp, symmetric solvent peak.[14][15]

    • Tune and match the probe for both ¹H and ¹⁹F frequencies to ensure maximum signal receptivity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters include:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

      • Number of Scans (NS): Start with 16 or 32 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): Set to at least 5 seconds. This is crucial for quantitative accuracy, ensuring all protons fully relax between pulses, which is necessary for reliable integration.[16]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal.[17]

Workflow Visualization

The following diagram illustrates the logical flow of the data acquisition and analysis process.

workflow prep 1. Sample Preparation (5-10mg in 0.6mL DMSO-d6) filter 2. Filtration into NMR Tube prep->filter load 3. Load & Lock filter->load shim 4. Shim & Tune load->shim acquire 5. Acquire 1D ¹H Spectrum (NS=16, D1=5s) shim->acquire process 6. Data Processing (FT, Phase, Baseline) acquire->process calibrate 7. Calibration (Ref. to DMSO @ 2.50 ppm) process->calibrate analyze 8. Spectral Analysis (Integration, Multiplicity, δ) calibrate->analyze compare 9. Compare with Predictions analyze->compare validate 10. Structure Validated compare->validate

Figure 2. Experimental workflow for NMR analysis.

Comparative Analysis and Advanced Methods

When an experimental spectrum is obtained, it should be systematically compared with the predicted data in Section 2.4. Discrepancies may arise from solvent effects or second-order coupling effects not accounted for in this first-order prediction.[1]

To provide authoritative confirmation of the assignments, especially for the complex aromatic regions, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): Will show correlations between protons that are spin-coupled, confirming which protons are neighbors (e.g., H-3 with H-4, H-5' with H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

  • ¹⁹F-¹H HETCOR (Heteronuclear Correlation): A crucial experiment for this specific molecule, as it would definitively show which protons are coupled to the fluorine atom, confirming the assignments for H-2', H-5', and H-6'.[10]

By employing this comprehensive approach—combining meticulous data acquisition, comparison with theoretically grounded predictions, and confirmation with advanced 2D NMR techniques—researchers can achieve an unambiguous and robust structural validation of this compound.

References

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Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS/MS Analysis of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation pattern of a complex halogenated aromatic compound, Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate. We will dissect the predictable fragmentation pathways based on fundamental chemical principles and compare its expected behavior with potential isomeric or structurally related alternatives, supported by a robust experimental framework.

The Subject Molecule: Structure and Ionization Potential

This compound is a multi-functionalized aromatic compound. Its structure comprises a methyl benzoate core, an amino group, and a substituted phenoxy ether linkage, featuring both bromine and fluorine atoms.

Chemical Structure:

Given the presence of the basic amino group, this molecule is expected to readily ionize in positive ion mode ESI, forming a protonated molecule, [M+H]⁺. The acidic nature of the molecule is less pronounced, making negative ionization less likely to be the preferred mode.[1]

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of the [M+H]⁺ ion of this compound in the collision cell of a mass spectrometer is anticipated to be driven by the lability of several key bonds. The following pathways represent the most probable fragmentation routes, based on established principles of mass spectrometry for similar chemical moieties.[2][3][4]

Primary Fragmentation: Cleavage of the Ether Linkage

Aromatic ethers are known to undergo characteristic cleavage at the C-O ether bond.[2][4] For our target molecule, two primary cleavage patterns are expected:

  • Pathway A: Cleavage yielding the bromofluorophenoxy radical. This would result in the formation of a charged methyl aminobenzoate fragment.

  • Pathway B: Cleavage yielding the methyl aminobenzoate radical. This would result in the formation of a charged bromofluorophenol fragment.

The relative abundance of the resulting fragment ions will depend on the relative stability of the charged species.

Secondary Fragmentation: Losses from the Benzoate Moiety

The methyl benzoate portion of the molecule offers additional fragmentation opportunities:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, often proceeding through a rearrangement.

  • Loss of the Methoxy Radical (•OCH₃): Leading to the formation of an acylium ion.

  • Decarboxylation (Loss of CO₂): Following the loss of the methyl group.

The Halogen Signature: Isotopic Pattern of Bromine

A key identifying feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment ion containing the bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This provides a powerful diagnostic tool for tracking the bromine-containing fragments.

Experimental Workflow for Fragmentation Analysis

To empirically determine the fragmentation pattern, a systematic LC-MS/MS experiment is proposed.

Caption: A typical LC-MS/MS workflow for fragmentation analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Acquire full scan mass spectra from m/z 100 to 500 to identify the [M+H]⁺ ion.

    • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and acquire product ion spectra at a range of collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.

Predicted Mass Spectrum and Data Interpretation

Based on the predicted fragmentation pathways, a table of expected major fragment ions can be constructed.

m/z (Proposed) Proposed Fragment Structure/Loss Notes
[M+H]⁺Protonated Parent MoleculeIsotopic pattern for one bromine atom expected.
[M+H - CH₃OH]⁺Loss of Methanol
[M+H - •OCH₃]⁺Loss of Methoxy Radical
[C₇H₆NO₂]⁺Fragment from ether cleavage (Pathway A)
[C₆H₄BrFO]⁺Fragment from ether cleavage (Pathway B)Isotopic pattern for one bromine atom expected.

The relative intensities of these fragments will be dependent on the collision energy applied. Higher collision energies are expected to favor the formation of smaller fragment ions.

Comparative Analysis with Structural Isomers

The fragmentation pattern of this compound can be powerfully distinguished from its structural isomers. For instance, an isomer where the bromine and fluorine positions are swapped on the phenoxy ring would likely produce fragment ions of the same mass, but subtle differences in bond strengths could lead to different relative abundances of these fragments.

A more distinct comparison can be made with an isomer such as Methyl 2-amino-4-bromo-5-(3-fluorophenoxy)benzoate .

Caption: Predicted primary fragmentation differences between isomers.

In this isomeric case, the primary ether cleavage would yield a [C₆H₅FO]⁺ fragment (from the fluorophenoxy group) and a [C₇H₅BrNO₂]⁺ fragment (from the bromoaminobenzoate moiety). The masses of these fragments would be distinctly different from those produced by the target molecule, allowing for unambiguous identification.

Conclusion: A Roadmap for Structural Confirmation

This guide provides a predictive framework for understanding the LC-MS/MS fragmentation pattern of this compound. By combining a theoretical understanding of fragmentation mechanisms with a systematic experimental approach, researchers can confidently elucidate the structure of this and other complex molecules. The key takeaways are the expected primary cleavage of the ether bond, secondary losses from the ester functionality, and the diagnostic power of the bromine isotopic pattern. When compared with potential isomers, the unique fragmentation fingerprint provides a high degree of confidence in structural assignment, a critical step in the rigorous process of drug development.

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A Comparative Guide to Assessing the Metabolic Stability of the 4-bromo-3-fluorophenoxy Motif

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The 4-bromo-3-fluorophenoxy motif, in particular, presents a unique combination of electronic and steric features that can influence a compound's metabolic fate. This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of molecules containing this motif, grounded in established experimental data and protocols.

The Influence of Halogenation on Metabolic Stability

The presence of fluorine and bromine on the phenoxy ring is not merely a passive structural feature; it actively modulates the molecule's interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[4][5][6]

  • Fluorine: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially making it less susceptible to oxidative metabolism.[1][7][8][9] Strategically placed fluorine atoms can act as "metabolic blockers," preventing hydroxylation at otherwise vulnerable positions.[1]

  • Bromine: The introduction of a bromine atom can also influence metabolism. While less electronegative than fluorine, its size and polarizability can affect substrate binding within the active sites of CYP enzymes.[2][3] The presence of bromine can sometimes lead to alternative metabolic pathways or alter the rate of existing ones.

Understanding the interplay of these two halogens is crucial for predicting the metabolic profile of any drug candidate bearing the 4-bromo-3-fluorophenoxy moiety.

Core Experimental Approaches for Assessing Metabolic Stability

A multi-faceted approach is essential for a comprehensive assessment of metabolic stability. The two most fundamental and widely adopted in vitro assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11][12][13]

1. Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This high-throughput assay is a cornerstone of early drug discovery, primarily evaluating the susceptibility of a compound to Phase I metabolism, which is largely mediated by CYP enzymes.[13][14][15][16]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[14][15] Their use allows for a focused investigation of Phase I pathways in a simplified, cell-free system.

  • The Role of NADPH: The enzymatic activity of CYPs is dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the necessary reducing equivalents for the catalytic cycle.[14][15][17][18] The reaction is initiated by the addition of NADPH.

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Liver Microsomes D Combine Microsomes, Buffer, & Test Compound A->D B Prepare Buffer & Cofactor (NADPH) B->D C Prepare Test Compound Stock C->D E Initiate Reaction with NADPH D->E F Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction (e.g., Acetonitrile) F->G H Centrifuge to Remove Protein G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate Half-Life & Intrinsic Clearance I->J G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw & Culture Hepatocytes D Add Test Compound to Hepatocyte Suspension A->D B Prepare Incubation Medium B->D C Prepare Test Compound Stock C->D E Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) D->E F Quench Reaction (e.g., Acetonitrile) E->F G Centrifuge to Pellet Debris F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate Half-Life & Intrinsic Clearance H->I

Caption: Workflow for Hepatocyte Stability Assay.

Detailed Protocol: Hepatocyte Stability Assay [11][19][20]

  • Preparation:

    • Thaw and prepare a suspension of cryopreserved human hepatocytes in a suitable incubation medium (e.g., Williams Medium E). [19] * Determine cell viability and adjust the cell density (e.g., 0.5 x 10^6 viable cells/mL).

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a 96-well plate.

    • Incubate the plate at 37°C with continuous shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the metabolic activity with a quenching solution. [10][19]

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Interpretation and Comparison

The primary output from these assays is the rate of disappearance of the parent compound over time. This data is used to calculate key parameters for comparing metabolic stability:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. [10][11] Table 1: Comparison of Metabolic Stability Assays

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Metabolic Pathways Primarily Phase I (CYP-mediated) [10][14]Phase I and Phase II [11][21]
Biological System Subcellular fraction (endoplasmic reticulum) [14]Intact, viable liver cells [11]
Complexity Relatively simple, high-throughput [14]More complex, lower throughput
Predictive Power Good for ranking compounds based on CYP metabolismMore predictive of in vivo hepatic clearance [11]
Typical Use Case Early-stage screening and lead optimization [14]Later-stage lead optimization and candidate selection

Table 2: Hypothetical Comparative Data for a Compound with a 4-bromo-3-fluorophenoxy Motif

Assay SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes4515.4
Rat Liver Microsomes2527.7
Human Hepatocytes6011.6
Rat Hepatocytes3519.8

Note: This data is for illustrative purposes only.

Metabolite Identification: Unveiling the Metabolic Pathways

Beyond determining the rate of metabolism, identifying the resulting metabolites is crucial for understanding the metabolic pathways and assessing potential safety liabilities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose. [22][23][24][25][26] The unique isotopic signature of bromine (approximately equal abundance of 79Br and 81Br) and the single stable isotope of fluorine (19F) can be leveraged in mass spectrometry to aid in the identification of halogen-containing metabolites. [22][23][24][25] Logical Framework for Metabolite Identification

G A Incubate Test Compound (Microsomes or Hepatocytes) B LC-MS/MS Analysis of Incubate A->B C Full Scan MS for Potential Metabolites B->C D Product Ion Scans (MS/MS) for Structural Elucidation C->D E Identify Metabolic Transformations (e.g., Hydroxylation, Glucuronidation) D->E F Propose Metabolite Structures E->F

Caption: Metabolite identification workflow.

Conclusion

A thorough assessment of the metabolic stability of the 4-bromo-3-fluorophenoxy motif requires a strategic combination of in vitro assays. The liver microsomal stability assay provides a rapid and efficient screen for Phase I metabolism, while the hepatocyte stability assay offers a more comprehensive and physiologically relevant picture of overall hepatic clearance. When coupled with robust LC-MS/MS-based metabolite identification, this dual-assay approach empowers researchers to make informed decisions in the drug discovery and development process, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic profiles.

References

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A Senior Application Scientist's Guide to Quality Control for Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of quality control (QC) standards and analytical methodologies crucial for the development and manufacturing of kinase inhibitor intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind QC strategies, ensuring the ultimate safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API).

The Strategic Importance of Intermediates in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of precision medicine, targeting specific signaling pathways involved in diseases like cancer and autoimmune disorders.[1][2][3] The synthesis of these often complex molecules involves multiple steps, generating a series of pharmaceutical intermediates.[4] The quality of these intermediates is not merely a matter of process efficiency; it is a critical determinant of the final API's purity, stability, and safety profile.[4][5] Controlling impurities at the intermediate stage is paramount, as their removal downstream can be challenging and costly, if not impossible.[4]

A robust QC strategy for intermediates ensures:

  • Process Consistency: Predictable yields and impurity profiles from batch to batch.[5]

  • Impurity Control: Prevents the carry-over of undesirable process-related impurities, by-products, or unreacted starting materials into the final API.[6]

  • Regulatory Compliance: Adherence to global Good Manufacturing Practice (GMP) standards is mandatory for materials destined for clinical use and commercial supply.[5][7]

  • Final Product Quality: Guarantees the API meets stringent specifications for purity, potency, and safety.[4]

The Regulatory Framework: Anchoring QC in Global Standards

The quality control of pharmaceutical intermediates is governed by a harmonized set of international guidelines. These standards provide a framework for ensuring that manufacturing processes are well-controlled and documented.

International Council for Harmonisation (ICH) Guidelines:

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This is the foundational guideline for API and intermediate manufacturing.[8][9][10] It establishes clear expectations for quality management systems, documentation, material controls, laboratory operations, and validation across the entire production lifecycle, from starting materials to the final API.[7][8][9] ICH Q7 applies directly to the manufacturing of intermediates, ensuring they are produced under controlled and traceable conditions.[8][9]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline is essential for understanding and justifying the control strategy for intermediates.[11] It emphasizes a science- and risk-based approach to process development, including the identification of critical process parameters and a thorough understanding of impurity formation pathways.[11]

  • ICH Q2(R1): Validation of Analytical Procedures: Any analytical method used to test an intermediate must be validated to prove it is fit for its intended purpose.[12][13] This guideline details the validation characteristics required, such as accuracy, precision, specificity, linearity, and range, ensuring that the data generated by QC labs is reliable and reproducible.[13][14][15]

  • ICH Q3A/B/C: Impurities: These guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. While they primarily target the final API, the principles are applied upstream to control impurities in intermediates to ensure the final API will comply.

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is a critical guideline for kinase inhibitor intermediates.[16] Many synthetic reagents and potential by-products can be genotoxic.[6] ICH M7 provides a framework for identifying, classifying, and controlling these high-potency impurities to negligible risk levels, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake.[6][16][17]

The following diagram illustrates the workflow for establishing a control strategy for an intermediate, integrating risk assessment and regulatory guidelines.

G cluster_0 Phase 1: Process Understanding & Risk Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Specification & Control Strategy A Define Synthetic Route B Identify Potential Impurities (Starting Materials, Reagents, By-products) A->B C Conduct Risk Assessment (ICH Q9) - Fate and Purge of Impurities - Potential for Genotoxicity (ICH M7) B->C D Select Analytical Techniques (HPLC, LC-MS, GC) C->D Informs Method Requirements E Develop & Optimize Methods D->E F Validate Methods (ICH Q2) (Specificity, LOD/LOQ, Accuracy, Precision) E->F G Set Acceptance Criteria (Purity, Specific Impurities, Genotoxins) F->G Provides Reliable Data H Define In-Process Controls (IPCs) & Release Testing G->H I Implement Change Control & Lifecycle Management H->I I->A Process Changes

Caption: Workflow for an Intermediate Control Strategy.

Comparative Analysis of Core QC Analytical Techniques

The selection of analytical techniques is driven by the specific quality attributes that need to be measured. No single technique is sufficient; a multi-faceted approach is required for comprehensive characterization. The following table compares the primary methods used in the QC of kinase inhibitor intermediates.[18][19][20]

Technique Primary Application Strengths Limitations Typical Use Case in Intermediate QC
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment, quantification of known impurities, assay.Robust, reproducible, highly quantitative, versatile.[20]Requires chromophores for detection, may not resolve all co-eluting impurities, requires reference standards for identification.Determining the main peak purity (e.g., >99.0%) and quantifying specified impurities against their reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification, structural elucidation, trace-level quantification.High sensitivity and specificity, provides molecular weight information for unknown peaks, ideal for identifying process-related impurities and degradation products.[18][21]Quantification can be less precise than HPLC-UV without isotope-labeled standards, matrix effects can cause ion suppression.Identifying an unknown impurity peak observed in the HPLC chromatogram by determining its mass-to-charge ratio.
Gas Chromatography (GC) with FID/MS Detection Analysis of residual solvents and volatile organic impurities.Excellent for separating volatile and semi-volatile compounds, highly sensitive for solvent analysis.[19]Not suitable for non-volatile or thermally labile compounds.Quantifying residual solvents like acetone, methanol, or dichloromethane to ensure they are below ICH Q3C limits.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure confirmation, identification of isomers, quantitative analysis (qNMR).Provides unambiguous structural information, can identify and quantify components without a reference standard (qNMR).[18][22]Lower sensitivity compared to MS, complex mixtures can be difficult to interpret.Confirming the chemical structure of a new intermediate and ensuring the correct isomeric form has been synthesized.
Chiral Chromatography / Capillary Electrophoresis (CE) Determination of enantiomeric purity/excess.Essential for stereoisomer separation, which is critical for efficacy and safety.[23]Method development can be complex and specific to each chiral compound.[23]Verifying that a chiral intermediate has an enantiomeric excess of >99.5% to control the stereochemistry of the final API.[24][25]

Deep Dive: Critical Impurity Classes and Their Control

Impurities in kinase inhibitor intermediates can originate from various sources and must be rigorously controlled.[21]

Process-Related Impurities

These include unreacted starting materials, reagents, and by-products from side reactions.[6] A thorough understanding of the synthetic pathway is crucial to predict and control these impurities.[11]

Control Strategy:

  • Process Optimization: Modify reaction conditions (temperature, stoichiometry, time) to minimize the formation of by-products.

  • Purge Studies: Demonstrate the effective removal of impurities in subsequent synthesis and purification steps.

  • Specification Limits: Set and justify acceptance criteria for known impurities in the intermediate based on their potential impact on the final API.

Genotoxic Impurities (GTIs)

GTIs are a major concern as they can damage DNA and are potentially carcinogenic even at trace levels.[16][17] Many reagents used in complex organic synthesis (e.g., alkylating agents, hydrazines) are known mutagens.[26]

Control Strategy:

  • Structural Assessment: Screen all reagents and potential by-products for "structural alerts" that suggest mutagenic potential.[26]

  • Trace-Level Analysis: Develop highly sensitive analytical methods (e.g., LC-MS/MS, GC-MS) capable of detecting and quantifying GTIs at the parts-per-million (ppm) level.[27]

  • Risk-Based Control: Control GTIs at the source or demonstrate their removal to levels below the Threshold of Toxicological Concern (TTC).[6][17]

The decision tree below outlines a typical approach for managing potentially genotoxic impurities according to ICH M7 guidelines.

G start Identify a new impurity or reagent q1 Does it have a structural alert for mutagenicity? start->q1 q2 Is the impurity carried over into the final API above 30% of TTC limit? q1->q2 Yes action1 Treat as a standard impurity under ICH Q3A/B. q1->action1 No action2 Control at a level to ensure < TTC (e.g., 1.5 µg/day) in API. q2->action2 Yes action3 No routine testing required. Justify with process understanding (Fate & Purge data). q2->action3 No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.